Rauvotetraphylline A
Description
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Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
14-(1-hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3 |
InChI Key |
MVGDPTFDPKCFEM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Rauvotetraphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Rauvotetraphylline A, a novel indole (B1671886) alkaloid. The methodologies and data presented are compiled from the seminal research in the field, offering a detailed guide for professionals in natural product chemistry and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, derived from spectroscopic and physical analyses.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₃[1] |
| Molecular Weight | 342.43 g/mol |
| Appearance | Amorphous powder[1] |
| HRESIMS (m/z) | [M+H]⁺ 343.2024 (calcd. for C₂₀H₂₇N₂O₃, 343.2021)[1] |
| UV λmax (nm) | 211, 275 (shoulders at 222, 310)[1] |
| IR νmax (cm⁻¹) | 3407 (OH/NH)[1] |
| Optical Rotation | [Data not available in search results] |
| Melting Point | [Data not available in search results] |
| Yield | 119 mg (from 7.5 kg of dried plant material)[1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 139.6 | |
| 3 | 112.7 | |
| 5 | 54.9 | 3.85 (m) |
| 6 | 32.5 | α: 2.15 (m), β: 2.85 (m) |
| 7 | 152.4 | |
| 8 | 106.6 | |
| 9 | 123.2 | 6.82 (d, 2.0) |
| 10 | 114.7 | 6.62 (dd, 8.5, 2.0) |
| 11 | 121.5 | 7.11 (d, 8.5) |
| 12 | 139.6 | |
| 13 | 154.3 | |
| 14 | 46.8 | α: 2.35 (m), β: 2.55 (m) |
| 15 | 32.5 | 3.15 (m) |
| 16 | 46.8 | 3.65 (m) |
| 17 | 60.8 | a: 3.75 (m), b: 3.95 (m) |
| 18 | 12.5 | 1.16 (d, 6.3) |
| 19 | 131.7 | 5.51 (q, 6.3) |
| 20 | 125.8 | |
| 21 | 60.8 | a: 4.15 (m), b: 4.35 (m) |
| N(4)-Me | 42.8 | 2.75 (s) |
Experimental Protocols
The following protocols detail the methodology for the extraction, isolation, and structural characterization of this compound.
Plant Material
The aerial parts of Rauvolfia tetraphylla were collected in Xiaomenglun, Yunnan Province, China. A voucher specimen was deposited at BioBioPha Co., Ltd.[2].
Extraction and Isolation
-
Extraction: The air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) were extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature for three days each. The filtrates were combined and evaporated under reduced pressure to yield a crude residue (approx. 400 g)[2].
-
Initial Fractionation: The crude extract was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether-acetone followed by methanol (B129727) to yield six primary fractions (A-F)[1][2].
-
Isolation of Fraction F: Fraction F, obtained from the methanol elution, was further chromatographed on a silica gel column using a chloroform-methanol gradient (50:1 to 0:1, v/v) to give five subfractions (F1-F5)[1].
-
Purification of this compound: this compound (119 mg) was isolated from subfraction F3[1]. Further purification of other fractions involved repeated silica gel chromatography (CHCl₃-MeOH-NH₃·H₂O, 10:1:0.1 to 1:1:0.05), Sephadex LH-20 chromatography (CHCl₃-MeOH, 1:1), and Medium Pressure Liquid Chromatography (MPLC) with a methanol-water gradient (30% to 50% MeOH in H₂O)[1].
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
UV Spectroscopy: Performed on an HPLC instrument[2].
-
IR Spectroscopy: Spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets[2].
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on an API QSTAR Pulsar i mass spectrometer[2].
-
NMR Spectroscopy: ¹H and ¹³C NMR, HSQC, HMBC, and ROESY spectra were acquired on a Bruker DRX-500 instrument. The stereochemistry was established based on ROESY correlations, which showed cross-peaks between H-15↔H₂-17 and H₂-17↔H-6β, and between Me-18↔H-15 and H-19↔H₂-21, confirming the E-configuration of the C-19–C-20 double bond[1][2].
Cytotoxicity Evaluation
This compound, along with its congeners (B-E), was evaluated for its in vitro cytotoxicity against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used. All tested compounds, including this compound, were found to be inactive, with IC₅₀ values greater than 40 μM[1][2].
Visualized Experimental Workflow
The following diagram illustrates the workflow for the isolation and characterization of this compound.
Caption: Workflow for the isolation and characterization of this compound.
References
An In-depth Technical Guide to Rauvotetraphylline A: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia tetraphylla. This document provides a comprehensive overview of its chemical properties, including detailed spectroscopic data, and outlines a plausible synthetic approach based on established methodologies for related alkaloids. While initial studies have shown a lack of cytotoxic activity, the complex architecture of this compound makes it a molecule of interest for further biological investigation and as a scaffold for synthetic derivatization in drug discovery programs.
Chemical Properties of this compound
This compound was first isolated and characterized by Gao et al. in 2012 from the aerial parts of Rauvolfia tetraphylla.[1] Its structure was elucidated through extensive spectroscopic analysis.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₃ | [1] |
| Molecular Weight | 342.43 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | [α]²⁰D -35.5 (c 0.1, MeOH) | [1] |
Spectroscopic Data
The structural elucidation of this compound was based on the following spectroscopic data.
| Technique | Ion | m/z (Observed) | m/z (Calculated) |
| HRESIMS | [M+H]⁺ | 343.2024 | 343.2021 |
| Solvent | λmax (nm) |
| MeOH | 211, 275 |
Shoulder absorptions were also observed at 222 and 310 nm, suggesting an O-substituted indole chromophore.[1]
| Functional Group | Wavenumber (cm⁻¹) |
| OH/NH | 3407 |
The ¹H and ¹³C NMR data were recorded in CD₃OD.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 2 | 135.9 (s) | |
| 3 | 52.1 (d) | 3.55 (m) |
| 5 | 55.1 (d) | 3.20 (m) |
| 6 | 36.5 (t) | 2.15 (m), 1.90 (m) |
| 7 | 110.8 (s) | |
| 8 | 127.9 (s) | |
| 9 | 118.9 (d) | 7.11 (d, 8.5) |
| 10 | 145.9 (s) | |
| 11 | 112.1 (d) | 6.82 (d, 2.0) |
| 12 | 110.1 (d) | 6.62 (dd, 8.5, 2.0) |
| 13 | 149.1 (s) | |
| 14 | 30.1 (t) | 1.85 (m), 1.55 (m) |
| 15 | 32.7 (d) | 2.30 (m) |
| 16 | 47.1 (d) | 2.55 (m) |
| 17 | 54.2 (t) | 3.15 (m), 2.95 (m) |
| 18 | 13.5 (q) | 1.16 (d, 6.3) |
| 19 | 120.1 (d) | 5.51 (q, 6.3) |
| 20 | 138.9 (s) | |
| 21 | 59.8 (d) | 4.10 (s) |
| N(4)-CH₃ | 41.9 (q) | 2.65 (s) |
Isolation of this compound
The following protocol is a summary of the method described by Gao et al. (2012) for the isolation of this compound.[1]
Synthesis of this compound
To date, a total synthesis of this compound has not been reported. However, its sarpagine-type backbone is a common structural motif in numerous indole alkaloids, and several successful synthetic strategies have been developed for related compounds. A plausible retrosynthetic analysis and forward synthesis are proposed here.
Retrosynthetic Analysis
The proposed retrosynthesis hinges on a key intramolecular Heck reaction to form the C/D ring system and a Pictet-Spengler reaction to construct the tetracyclic core.
Proposed Synthetic Pathway
A potential forward synthesis could commence from a suitably protected tryptamine derivative and a functionalized aldehyde.
-
Pictet-Spengler Reaction: Condensation of a protected tryptamine with a chiral aldehyde, followed by cyclization, would establish the core tetracyclic system with the desired stereochemistry.
-
Functional Group Manipulations: Subsequent steps would involve the installation of the vinyl iodide necessary for the Heck reaction and the elaboration of the side chain at C(16).
-
Intramolecular Heck Reaction: A palladium-catalyzed intramolecular Heck reaction would be employed to construct the bridged C/D ring system, a key step in the synthesis of many sarpagine (B1680780) alkaloids.
-
Final Modifications: Deprotection and any necessary final functional group transformations would yield this compound.
Biological Activity
In the initial report by Gao et al. (2012), this compound, along with its co-isolated congeners, was evaluated for its cytotoxic activity against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer). The compound was found to be inactive, with IC₅₀ values greater than 40 μM.[1]
To date, no other specific biological activities for this compound have been reported. However, other alkaloids from the Rauvolfia genus are known to possess a wide range of pharmacological properties, including antihypertensive, anti-inflammatory, and antimicrobial activities. Further investigation into the biological profile of this compound is warranted.
Conclusion
This compound is a structurally defined sarpagine-type indole alkaloid with well-characterized chemical and spectroscopic properties. While a total synthesis has not yet been accomplished, established synthetic routes for related compounds provide a clear roadmap for its future chemical synthesis. The lack of cytotoxicity in initial screenings suggests that its therapeutic potential may lie in other areas, highlighting the need for broader biological screening to fully elucidate its pharmacological significance. This guide provides a foundational resource for researchers interested in the further study and potential applications of this intriguing natural product.
References
A Technical Guide to Rauvotetraphylline A: Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid that belongs to the sarpagine-related class of compounds. These alkaloids are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities, which include antihypertensive, anticancer, and antimalarial properties.[1][2] This document provides a comprehensive overview of the natural sources, isolation, and biosynthetic pathway of this compound, intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Distribution
This compound, along with its analogs (Rauvotetraphyllines B-E), is primarily isolated from Rauvolfia tetraphylla L.[1][3][4], a medicinal plant belonging to the Apocynaceae family.[3][5][6] This plant is a small evergreen shrub or tree, commonly known as the "be still tree" or "devil-pepper".[6][7]
R. tetraphylla is native to Mexico, Central America, the West Indies, and northern South America.[7] It has become naturalized in various tropical regions, including India, Pakistan, Sri Lanka, and other parts of Asia.[8] In India, it is found in states such as Uttar Pradesh, Bihar, Orissa, West Bengal, and throughout South India.[5][8]
The alkaloids in R. tetraphylla are found in various parts of the plant, including the roots, stems, leaves, and flowers.[3][5] However, the highest concentration of total alkaloids is typically found in the root bark.[6] this compound, specifically, has been isolated from the aerial parts of the plant.[1][3]
Quantitative Data
The alkaloid content in Rauvolfia tetraphylla can vary significantly depending on the plant part, geographical location, and time of harvest.
Table 1: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla
| Plant Part | Total Alkaloid Content (%) |
| Flower | 9.0 |
| Very Young Leaf | 8.17 |
| Root | Not specified, but contains the maximum number of alkaloids |
| Fruit | 0.22 |
Source: Journal of Pharmacognosy and Phytochemistry[5]
Table 2: Yield of this compound and Analogs from Rauvolfia tetraphylla
| Compound | Yield (mg) from 7.5 kg of dried aerial parts |
| This compound | Not specified in the provided abstract |
| Rauvotetraphylline C | Not specified in the provided abstract |
| Rauvotetraphylline D | 6 |
| Alstonine (Known analogue) | 7 |
Source: Natural Products and Bioprospecting[1]
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol based on published methods for the extraction and isolation of indole alkaloids from Rauvolfia species.
1. Plant Material Preparation:
-
The aerial parts of R. tetraphylla are collected, air-dried, and powdered.[1]
2. Extraction:
-
The powdered plant material (e.g., 7.5 kg) is extracted with 95% ethanol (B145695) (e.g., 3 x 50 L) at room temperature for a period of 3 days for each extraction.[1]
-
The extracts are filtered and combined.
-
The solvent is evaporated under reduced pressure to yield a crude residue (e.g., ~400 g).[1]
3. Fractionation:
-
The crude residue is subjected to silica (B1680970) gel column chromatography.
-
Elution is performed using a gradient solvent system, such as petroleum ether-acetone, followed by methanol, to yield several fractions.[1]
4. Purification:
-
The methanol-eluted fraction is further separated by silica gel column chromatography using a chloroform-methanol gradient (e.g., 50:1 to 0:1, v/v).[1]
-
This results in several subfractions. Further purification of these subfractions through repeated chromatography yields the pure compounds, including this compound.
Characterization
The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, HMBC, and ROESY NMR experiments are conducted to elucidate the detailed structure and stereochemistry.[1]
-
Ultraviolet (UV) Spectroscopy: Used to identify the chromophore system, which is characteristic of an O-substituted indole moiety in the case of this compound.[1]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as OH and NH groups.[1]
Biosynthesis of this compound
This compound is a monoterpenoid indole alkaloid (MIA). The biosynthesis of MIAs is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety from tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the monoterpenoid portion from geranyl pyrophosphate (GPP).
Key Biosynthetic Steps:
-
Formation of Tryptamine: The biosynthesis begins with the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC).[9] The gene encoding TDC has been identified in R. tetraphylla.[9]
-
Formation of Secologanin (B1681713): The monoterpenoid precursor, secologanin, is synthesized from GPP through a series of enzymatic reactions in the MEP pathway.
-
Condensation to form Strictosidine (B192452): Tryptamine and secologanin undergo a Pictet-Spengler condensation reaction, catalyzed by strictosidine synthase (STR), to form strictosidine. This is a crucial step that forms the basic skeleton of all MIAs. The expression of the str1 gene, which codes for STR, has been confirmed in R. tetraphylla, with the highest expression observed in the roots.
-
Conversion to Sarpagan-type Skeleton: Strictosidine is then deglycosylated by strictosidine glucosidase. The resulting aglycone undergoes a series of rearrangements and enzymatic modifications to form the sarpagan-type skeleton, which is the core structure of this compound. While the complete enzymatic sequence from strictosidine to this compound has not been fully elucidated in R. tetraphylla, the biosynthesis of the related sarpagan alkaloid ajmaline (B190527) has been extensively studied in Rauvolfia serpentina and is believed to follow a similar pathway.[2]
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for extraction and isolation.
Conclusion
This compound represents a class of structurally complex and biologically significant indole alkaloids. Its natural source, Rauvolfia tetraphylla, continues to be a valuable resource for the discovery of novel therapeutic agents. Further research into the complete elucidation of its biosynthetic pathway could pave the way for biotechnological production methods, such as metabolic engineering in microbial or plant-based systems, ensuring a sustainable supply for future drug development endeavors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. eijppr.com [eijppr.com]
- 7. Rauvolfia tetraphylla - Wikipedia [en.wikipedia.org]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
Potential Pharmacological Profile of Rauvotetraphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a novel indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant with a rich history in traditional medicine.[1][2] The genus Rauvolfia is a known source of a wide variety of bioactive alkaloids, many of which exhibit significant pharmacological activities, including antihypertensive, anticancer, antimalarial, and sedative properties.[1] This technical guide provides a comprehensive overview of the currently available pharmacological data for this compound, with a focus on its cytotoxic potential. Detailed experimental protocols and workflow visualizations are included to support further research and development efforts.
Pharmacological Profile of this compound
Currently, the known pharmacological data for this compound is limited to in vitro cytotoxicity screening. In the primary study that first identified this compound, this compound and its co-isolated analogues (Rauvotetraphyllines B-E) were evaluated for their cytotoxic activity against a panel of five human cancer cell lines.
Cytotoxicity Data
The results of the in vitro cytotoxicity assays indicated that this compound is inactive against the tested human cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values were all determined to be greater than 40 μM.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound | HL-60 | Promyelocytic Leukemia | > 40 |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 | |
| A-549 | Lung Carcinoma | > 40 | |
| MCF-7 | Breast Adenocarcinoma | > 40 | |
| SW-480 | Colon Adenocarcinoma | > 40 |
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity evaluation of this compound, based on the standard MTT assay protocol referenced in the original study.
In Vitro Cytotoxicity Assessment using MTT Assay
1. Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines by assessing cell viability.
2. Materials:
-
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment and recovery.[3][4]
-
Compound Treatment: A serial dilution of the this compound stock solution is prepared in the culture medium. The medium from the cell plates is removed and replaced with 100 µL of the medium containing various concentrations of the test compound. Control wells containing untreated cells (vehicle control) and medium only (background control) are also included. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[5]
-
Incubation: The treated plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: Following the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[3] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[4][5]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4][5]
4. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control (considered 100% viability).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.[3][5]
Signaling Pathways and Experimental Workflows
Given the observed inactivity of this compound in cytotoxicity assays, there is currently no data on its modulation of any specific signaling pathways. Further research would be required to explore other potential biological targets and mechanisms of action.
Below is a generalized workflow for the discovery and initial screening of a novel natural product like this compound.
Conclusion
The current pharmacological profile of this compound is limited to its demonstrated lack of cytotoxicity against a panel of five human cancer cell lines. While this initial screening did not reveal anticancer potential, it is a crucial first step in characterizing this novel indole alkaloid. The broader pharmacological activities associated with the Rauvolfia genus suggest that this compound may possess other, as yet undiscovered, biological activities. Future research should focus on screening this compound in a wider range of bioassays to explore its potential therapeutic applications. The detailed experimental protocol provided in this guide serves as a foundation for such further investigations.
References
Preliminary Biological Screening of Rauvotetraphylline A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. The genus Rauvolfia has a rich history in traditional medicine, with various species demonstrating a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a summary of the preliminary biological screening data available for this compound, with a focus on its cytotoxic properties. While comprehensive data on the specific biological activities of this compound are limited, this document consolidates the existing findings to guide future research and drug development efforts.
Cytotoxic Activity
The primary biological screening of this compound has focused on its potential as a cytotoxic agent. An initial study evaluated its effect on a panel of human cancer cell lines.
Data Presentation
The cytotoxic activity of this compound was assessed using the MTT assay against five human cancer cell lines. The results indicated that this compound did not exhibit significant cytotoxic activity at the concentrations tested.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
| A-549 | Lung Carcinoma | >40 |
| MCF-7 | Breast Adenocarcinoma | >40 |
| SW-480 | Colon Adenocarcinoma | >40 |
Table 1: In Vitro Cytotoxicity of this compound
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxicity of this compound was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells were then treated with the compound or vehicle control and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.
Experimental Workflow
Anti-inflammatory and Antimicrobial Activities
To date, there is no specific published data on the anti-inflammatory or antimicrobial activities of the isolated compound, this compound. However, various extracts from the source plant, Rauvolfia tetraphylla, have demonstrated promising activities in these areas, suggesting that its individual constituents, including this compound, may contribute to these effects.
Further investigation is required to elucidate the specific anti-inflammatory and antimicrobial properties of this compound. Standard assays for these activities are described below as a guide for future research.
Proposed Experimental Protocols for Future Studies
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: Plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
In Vitro Antimicrobial Assay (Broth Microdilution)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth to achieve a standardized inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspension is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Mechanism of Action and Signaling Pathways
Currently, there is no available data on the mechanism of action or the specific signaling pathways modulated by this compound. The biological activities observed in Rauvolfia tetraphylla extracts are likely due to the synergistic effects of its various phytochemical constituents. Future research should aim to identify the molecular targets of this compound to understand its potential therapeutic applications.
Proposed Future Investigation Workflow
Conclusion
The preliminary biological screening of this compound indicates a lack of significant cytotoxic activity against the tested human cancer cell lines. While the broader pharmacological activities of Rauvolfia tetraphylla extracts suggest potential for anti-inflammatory and antimicrobial effects, specific data for the isolated this compound is currently unavailable. This guide highlights the need for further comprehensive studies to fully characterize the biological profile of this novel indole alkaloid. Future research should focus on its potential anti-inflammatory and antimicrobial properties and aim to elucidate its mechanism of action to determine its therapeutic potential.
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Novel Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Indole (B1671886) alkaloids, a vast and structurally diverse class of natural products, have long been a fertile ground for the discovery of potent therapeutic agents. From the classic chemotherapeutics vincristine (B1662923) and vinblastine (B1199706) to emerging novel compounds, the indole scaffold continues to demonstrate remarkable pharmacological versatility. This in-depth technical guide delves into the core mechanisms of action of select novel indole alkaloids, providing a comprehensive resource for researchers engaged in drug discovery and development. This guide summarizes quantitative data, details key experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of how these fascinating molecules exert their biological effects.
Anticancer Activity of Novel Indole Alkaloids
Several novel indole alkaloids have demonstrated significant potential as anticancer agents, operating through diverse mechanisms that disrupt cancer cell proliferation, survival, and metastasis.
Chaetoglobosin G: Targeting the EGFR/MEK/ERK Signaling Pathway in Lung Cancer
Chaetoglobosin G, a fungal metabolite, has shown dose-dependent inhibitory effects on the proliferation of non-small cell lung cancer (NSCLC) cells, such as the A549 cell line.[1][2] Its mechanism is primarily linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Mechanism of Action:
Chaetoglobosin G treatment leads to a decrease in the phosphorylation of EGFR, MEK, and ERK proteins.[1][2] This disruption of the EGFR/MEK/ERK signaling cascade induces autophagy, evidenced by an increase in the autophagy marker LC3II.[1] Ultimately, this cascade of events leads to an upregulation of the p21 protein, which in turn causes cell cycle arrest at the G2/M phase, thereby inhibiting tumor cell proliferation.[1][2] Furthermore, Chaetoglobosin G can also induce apoptosis, as indicated by a decrease in the anti-apoptotic protein Bcl-2.[1]
Quantitative Data: Cytotoxicity of Chaetoglobosins
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Chaetoglobosin V | KB | 20-30 | [3] |
| Chaetoglobosin W | HepG2 | 27.87 | [4] |
| Chaetoglobosin A | HCT116 | 3.15 µM | [5] |
| Chaetoglobosin Fex | K562 | 19.25 | [4] |
| Chaetoglobosin C | KB | 20-30 | [3] |
| Chaetoglobosin F | K562 | 18.89 | [4] |
| Chaetoglobosin E | K562 | 20.90 | [4] |
| Chaetoglobosin G | K562 | 25.40 | [4] |
Experimental Workflow: Assessing Chaetoglobosin G Activity
Harmine (B1663883): A Multi-pathway Inhibitor in Breast Cancer
Harmine, a β-carboline alkaloid, exhibits broad anticancer activity by modulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and by targeting the transcriptional co-activator with PDZ-binding motif (TAZ).[6][7]
Mechanism of Action:
In breast cancer cell lines like MCF-7 and MDA-MB-231, harmine treatment suppresses cell growth, migration, and invasion.[6] It achieves this by reducing the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[6] Additionally, harmine can activate the MAPK pathway, leading to increased phosphorylation of p38 in MCF-7 cells and JNK in MDA-MB-231 cells, which in turn upregulates the tumor suppressor FOXO3a.[6] Activated FOXO3a increases the expression of p53 and p21, leading to G2/M cell cycle arrest.[6] Harmine also downregulates the expression of the oncoprotein TAZ, further contributing to its anticancer effects.[7][8]
Quantitative Data: Cytotoxicity of Harmine
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | HBL-100 | 32 | Not Specified | [9] |
| Breast Cancer | MCF-7 | 100.6 | 24 | [6] |
| Breast Cancer | MCF-7 | 52.4 | 48 | [6] |
| Breast Cancer | MCF-7 | 18.7 | 72 | [6] |
| Lung Cancer | A549 | 106 | Not Specified | [9] |
| Colon Cancer | HT-29 | 45 | Not Specified | [9] |
| Colon Cancer | HCT-116 | 33 | Not Specified | [9] |
| Liver Cancer | HepG2 | 20.7 | Not Specified | [9] |
Signaling Pathway: Harmine's Action in Breast Cancer Cells
Neuroprotective Effects of Novel Indole Alkaloids
Oxidative stress is a key contributor to the pathology of neurodegenerative diseases. Certain novel indole alkaloids have emerged as promising neuroprotective agents by bolstering the cell's antioxidant defenses.
Asperpendoline: Activating the Keap1-Nrf2 Antioxidant Pathway
Asperpendoline, a novel prenylated indole alkaloid, demonstrates significant neuroprotective activity against oxidative stress in neuronal cells, such as the SH-SY5Y neuroblastoma cell line.[10][11]
Mechanism of Action:
The primary mechanism of Asperpendoline's neuroprotective effect is the activation of the Keap1-Nrf2 pathway.[10] Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation.[10] Asperpendoline is proposed to interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate from the cytoplasm to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] The subsequent increased expression of these antioxidant enzymes leads to a reduction in reactive oxygen species (ROS) and an increase in glutathione (B108866) levels, thereby protecting the neuron from oxidative damage.[10]
Quantitative Data: Neuroprotective Activity of Asperpendoline
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of a novel indole alkaloid on a specific cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole alkaloid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole alkaloid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis. [13][14]
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
Objective: To analyze the effect of a novel indole alkaloid on the cell cycle distribution of a cancer cell line.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indole alkaloid
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of the indole alkaloid and a vehicle control for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours. [15]4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at around 617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [16][17]
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of a novel indole alkaloid on the expression and phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Cell culture dishes
-
Cell line of interest
-
Indole alkaloid
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with the indole alkaloid, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel indole alkaloid against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Indole alkaloid stock solution
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the indole alkaloid in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [18][19]
Conclusion
The novel indole alkaloids discussed in this guide represent a fraction of the vast chemical space and therapeutic potential held within this compound class. Their diverse mechanisms of action, from the targeted inhibition of key signaling pathways in cancer to the modulation of cellular antioxidant responses and the disruption of microbial integrity, underscore their importance in modern drug discovery. The provided quantitative data, detailed experimental protocols, and pathway visualizations serve as a foundational resource for researchers to build upon, fostering further investigation and the development of the next generation of indole alkaloid-based therapeutics. As research continues to uncover new members of this family and elucidate their intricate biological activities, the future of indole alkaloids in medicine remains exceedingly bright.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tryptanthrin appended dispiropyrrolidine oxindoles and their antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
Identifying Potential Biological Targets for Rauvotetraphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rauvotetraphylline A, a monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, represents a potential, albeit understudied, candidate for anticancer drug discovery. Preliminary cytotoxic screenings indicate modest activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, identifies potential biological targets, and outlines detailed experimental protocols to further elucidate its mechanism of action. The proposed targets and pathways are largely based on the known activities of structurally similar indole alkaloids and in silico analyses, highlighting the need for extensive experimental validation.
Introduction to this compound
This compound is one of several indole alkaloids isolated from the aerial parts of Rauvolfia tetraphylla[1]. Plants of the Rauvolfia genus have a rich history in traditional medicine, with their extracts and isolated compounds demonstrating a wide array of pharmacological effects, including antihypertensive, anti-inflammatory, and anticancer activities[2][3][4]. The anticancer properties of Rauvolfia extracts are often attributed to their unique alkaloid composition, which has been shown to induce apoptosis in cancer cells[5].
Quantitative Data: Cytotoxic Activity
Initial in vitro screening of this compound and its congeners (B-E) has been performed against a panel of five human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay. The results, summarized in Table 1, indicate that these compounds possess weak cytotoxic activity, with IC50 values exceeding 40 μM[1].
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) |
| This compound | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline B | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline C | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline D | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline E | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Table 1: In Vitro Cytotoxicity of Rauvotetraphyllines A-E [1] |
Potential Biological Targets and Signaling Pathways
While direct experimental evidence for the biological targets of this compound is currently lacking, we can hypothesize potential targets and pathways based on the known activities of related indole alkaloids and general mechanisms of anticancer compounds.
Modulation of the Apoptotic Pathway
A common mechanism of action for many natural product-based anticancer agents is the induction of apoptosis. Extracts from R. tetraphylla have been shown to induce apoptosis and modulate the expression of Bcl-2 and TGF[5]. Therefore, key proteins in the apoptotic signaling cascade are plausible targets for this compound.
-
Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. An imbalance in the ratio of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can determine cell fate. This compound may directly or indirectly modulate the expression or activity of these proteins, leading to the initiation of apoptosis.
Interference with the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. The observation that R. tetraphylla extracts can alter TGF expression suggests that this compound might interfere with this pathway[5].
-
TGF-β Receptors (TGFβR1/TGFβR2): this compound could potentially act as an antagonist to the TGF-β receptors, preventing the downstream signaling cascade that can lead to epithelial-mesenchymal transition (EMT) and metastasis.
In Silico Target Prediction
Given the limited experimental data, in silico methods such as molecular docking can be employed to predict potential protein targets for this compound. This approach involves docking the 3D structure of the compound into the binding sites of a library of known cancer-related proteins to estimate binding affinities[6][7][8][9]. Potential targets for investigation could include:
-
Kinases: Many anticancer drugs target protein kinases involved in cell proliferation and survival signaling pathways (e.g., EGFR, VEGFR, PI3K).
-
Topoisomerases: These enzymes are crucial for DNA replication and are common targets for chemotherapeutic agents.
-
Histone Deacetylases (HDACs): HDAC inhibitors represent a class of epigenetic drugs with proven anticancer activity.
Experimental Protocols
To validate the hypothesized biological targets and elucidate the mechanism of action of this compound, a series of well-defined experiments are necessary.
Cell Viability and Cytotoxicity Assays
Objective: To quantitatively determine the cytotoxic effects of this compound on a broader panel of cancer cell lines.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in cancer cells.
Method 1: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Method 2: Caspase Activity Assay
-
Cell Lysis: Treat cells as described above, then lyse the cells to release cellular proteins.
-
Caspase Assay: Use a commercially available kit to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. This is often a colorimetric or fluorometric assay based on the cleavage of a specific substrate.
-
Data Analysis: Quantify the caspase activity relative to untreated control cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins in the apoptotic and TGF-β signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, SMAD2/3, p-SMAD2/3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme Inhibition Assays
Objective: To screen this compound for inhibitory activity against a panel of purified enzymes identified through in silico screening.
-
Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound in an appropriate buffer.
-
Reaction and Detection: Incubate the reaction mixture and then measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the investigation of this compound's biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activities of Rauwolfia vomitoria Extract and Potentiation of Carboplatin Effects Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking of Phytochemicals Targeting GFRs as Therapeutic Sites for Cancer: an In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Rauvolfia Alkaloids: A Case Study with Reserpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvolfia species are a rich source of bioactive indole (B1671886) alkaloids, with a long history in traditional medicine. While a comprehensive in vitro research profile for every isolated compound, such as Rauvotetraphylline A, is not always available in public literature, significant data exists for other prominent alkaloids from this genus. This document provides a detailed guide to in vitro experimental protocols using Reserpine , a well-studied alkaloid from Rauvolfia serpentina and Rauvolfia tetraphylla, as a representative compound. These protocols can be adapted for the study of other Rauvolfia alkaloids like this compound to investigate their potential anticancer activities.
The primary focus of these protocols is to assess cytotoxicity, induction of apoptosis, and to elucidate the potential signaling pathways involved in the observed cellular effects.
Data Presentation: Cytotoxicity of Reserpine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Reserpine against various cancer cell lines, as reported in the literature. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB-ChR-8-5 | Drug-Resistant Cancer | 10, 20, 40 (Concentrations Used) | [1] |
| PC3 | Prostate Cancer | Not explicitly stated, concentrations up to 100µM used | [2][3] |
| NSCLC | Non-Small Cell Lung Cancer | 15, 25, 35 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of a compound on cancer cells by measuring mitochondrial dehydrogenase activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reserpine (or other test alkaloid)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of Reserpine in DMSO. Further dilute with the complete medium to achieve a range of final concentrations (e.g., 0-100 µM).
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of Reserpine. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assessment by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method allows for the visualization of morphological changes associated with apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 6-well plate and treat with the IC50 concentration of Reserpine for 24 hours.
-
Wash the cells twice with cold PBS.
-
Stain the cells with a mixture of AO and EB (1:1 ratio) for 5 minutes at room temperature in the dark.
-
Wash the cells again with PBS to remove excess stain.
-
Mount the coverslips on glass slides and observe under a fluorescence microscope.
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-stained nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-stained nucleus.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Caspase-9, anti-Cytochrome C, anti-STAT3, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of Rauvolfia alkaloids.
Proposed Signaling Pathway of Reserpine-Induced Apoptosis
Based on existing literature, Reserpine is suggested to induce apoptosis through the modulation of STAT3 and NF-κB signaling pathways.[1]
Caption: Reserpine-induced apoptosis signaling pathway.
Conclusion
The protocols and data presented here, using Reserpine as a case study, provide a robust framework for the in vitro investigation of Rauvolfia alkaloids, including the less-studied this compound. By systematically evaluating cytotoxicity and exploring the underlying molecular mechanisms, researchers can effectively screen and characterize the therapeutic potential of this important class of natural products. It is important to note that while these protocols are broadly applicable, optimization for specific cell lines and compounds may be necessary.
References
Application Note: Development of a Cell-Based Assay for Evaluating the Anti-Cancer Activity of Rauvotetraphylline A
Introduction
Rauvotetraphylline A is a recently identified indole (B1671886) alkaloid derived from the plant Rauvolfia tetraphylla.[1][2] This plant genus is known for producing a variety of bioactive compounds with a history of use in traditional medicine for treating conditions such as hypertension and snakebite.[1][2] Several compounds isolated from Rauvolfia species have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer effects.[3] Preliminary studies have indicated that various extracts and alkaloids from Rauvolfia tetraphylla possess cytotoxic properties against cancer cell lines, suggesting their potential as a source for novel anti-cancer therapeutics.[3] This application note provides a detailed protocol for developing and implementing a cell-based assay to characterize the anti-cancer activity of this compound, focusing on its cytotoxic effects and its potential to induce apoptosis in cancer cells.
Principle
The primary method for assessing the anti-cancer potential of this compound involves evaluating its dose-dependent effect on the viability of cancer cell lines. This is followed by a more detailed investigation into the mechanism of cell death, specifically apoptosis. The initial screening for cytotoxicity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] A reduction in metabolic activity is correlated with a decrease in the number of viable cells. To confirm that the observed cytotoxicity is due to the induction of apoptosis, a well-established mechanism for many anti-cancer drugs, a subsequent flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) staining will be conducted. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials and Methods
Cell Lines and Culture
-
Human cervical cancer cell line (HeLa)
-
Human breast cancer cell line (MCF-7)
-
Human lung cancer cell line (A549)
-
Normal human dermal fibroblasts (NHDF) - as a non-cancerous control
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
Reagents and Equipment
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well and 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Flow cytometer
-
Inverted microscope
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
After 24 hours of incubation, remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Annexin V-FITC/PI Assay for Apoptosis
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
After treatment, collect the cells and the culture medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Description | IC50 (µM) after 48h Exposure |
| HeLa | Human Cervical Cancer | 15.2 ± 1.8 |
| MCF-7 | Human Breast Cancer | 22.5 ± 2.1 |
| A549 | Human Lung Cancer | 35.8 ± 3.4 |
| NHDF | Normal Human Dermal Fibroblasts | > 100 |
Table 2: Apoptosis Induction by this compound in HeLa Cells
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Untreated) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| This compound (IC50 = 15.2 µM) | 48.3 ± 3.1 | 35.7 ± 2.9 | 14.2 ± 1.5 |
| This compound (2x IC50 = 30.4 µM) | 20.1 ± 2.5 | 45.2 ± 3.8 | 32.5 ± 3.1 |
Visualizations
Caption: Experimental Workflow for Assessing this compound Activity.
Caption: Hypothesized Apoptotic Signaling Pathway of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound's anti-cancer properties. The MTT assay is a reliable, high-throughput method for determining cytotoxicity and calculating IC50 values across multiple cell lines. The Annexin V-FITC/PI staining assay further elucidates the mechanism of cell death, confirming the induction of apoptosis. The presented hypothetical data suggests that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells and that its mode of action involves the induction of apoptosis. These foundational assays are critical for the early-stage evaluation of novel therapeutic candidates like this compound and provide the basis for more in-depth mechanistic studies, such as investigating its effect on specific signaling pathways.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Rauvotetraphylline A using HPLC-MS/MS
Introduction
Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia tetraphylla.[1][2] These plants are known for their rich composition of bioactive alkaloids with a history of use in traditional medicine.[2] Accurate and sensitive quantification of these compounds is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note details a robust and sensitive method for the quantification of this compound in plant extracts and biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on established principles for the analysis of indole alkaloids.[3][4]
Experimental Protocols
1. Sample Preparation
-
Plant Material (e.g., Rauvolfia tetraphylla leaves, roots):
-
Dry the plant material at 40°C and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered material.
-
Extract the sample with 20 mL of methanol (B129727) by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile (B52724) with 0.1% formic acid).
-
Filter the reconstituted solution through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.
-
-
Biological Matrices (e.g., Plasma, Urine):
-
To 100 µL of the biological sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
3. Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes typical validation parameters for the quantification of indole alkaloids using HPLC-MS/MS, which would be analogous for a validated this compound method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | |
| Accuracy (% Bias) | Within ±15% | [4] |
| Precision (% RSD) | < 15% | [4] |
| Recovery (%) | 85 - 115% | [4] |
| Matrix Effect (%) | < 20% | [5] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothesized inhibitory effect on a generalized signaling pathway.
References
Application Notes and Protocols for the Purification of Rauvotetraphylline A from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, particularly Rauvolfia tetraphylla, has garnered interest within the scientific community for its potential pharmacological activities. As with many natural products, obtaining a pure sample of this compound is a critical step for detailed biological evaluation and further drug development. These application notes provide a comprehensive overview of the techniques and protocols for the successful purification of this compound from plant extracts. The methodologies described herein are based on established principles of natural product chemistry and chromatography.
Data Presentation
Table 1: Alkaloid Yield from Different Parts of Rauvolfia tetraphylla
| Plant Part | Total Alkaloid Yield (%) |
| Very Young Leaf | 8.17 |
| Young Leaf | Not Specified |
| Mature Leaf | Not Specified |
| Old Leaf | Not Specified |
| Flower | 9.0 |
| Flower Stem | Not Specified |
| Fruit | 0.22 |
| Stem | Not Specified |
| Root | Not Specified |
Note: Data extracted from a comparative study on alkaloid content in various parts of Rauvolfia tetraphylla.
Table 2: Summary of a Large-Scale Separation of Alkaloids from Rauwolfia tetraphylla Leaves
| Technique | Crude Extract Amount | Compound | Yield (mg) | Purity (%) |
| pH-Zone-Refining CPC | 3 g | 10-methoxytetrahydroalstonine | 162.6 | 97 |
| Isoreserpiline | 296.5 | 95.5 | ||
| Medium Pressure LC | 400.9 mg mixture | α-yohimbine | 160.4 | >95 |
| Reserpiline | 150.2 | >95 |
CPC: Centrifugal Partition Chromatography; LC: Liquid Chromatography. This table illustrates a successful separation of various alkaloids from the same plant source as this compound, providing a reference for potential yields and purities achievable with advanced chromatographic techniques.
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Rauvolfia tetraphylla
This protocol outlines a general method for the extraction of the total alkaloid fraction from dried plant material, which will contain this compound.
Materials:
-
Dried and powdered aerial parts of Rauvolfia tetraphylla
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Macerate the air-dried and powdered aerial parts of R. tetraphylla (e.g., 7.5 kg) with 95% ethanol (e.g., 3 x 50 L) at room temperature.
-
Allow each extraction to proceed for 3 days with occasional stirring.
-
Filter the extract after each 3-day period.
-
Combine the filtrates from all extractions.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a general approach for the isolation of this compound from the crude alkaloid extract using column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
MCI gel CHP 20P
-
Glass column
-
Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate (B1210297), methanol (B129727), and mixtures thereof)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Fraction collector
Procedure:
-
Initial Fractionation (Optional but Recommended):
-
Subject the crude extract to fractionation using a non-polar solvent like hexane to remove lipids and other non-polar compounds.
-
Subsequently, extract with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate, to enrich the alkaloid content.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Dissolve the enriched alkaloid fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the percentage of ethyl acetate. For more polar alkaloids, a gradient of ethyl acetate and methanol can be used.
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
-
Monitoring Fractions:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Use a suitable mobile phase for TLC (e.g., a mixture of chloroform and methanol) and visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pool the fractions that contain compounds with a similar Rf value to that expected for this compound.
-
-
Further Purification (Size-Exclusion and/or Reversed-Phase Chromatography):
-
For further purification, subject the pooled fractions to chromatography on Sephadex LH-20, eluting with methanol. This step separates compounds based on their molecular size.
-
Alternatively, or in addition, use reversed-phase chromatography (e.g., on MCI gel CHP 20P or a C18 column) with a mobile phase of methanol and water or acetonitrile (B52724) and water.
-
-
Purity Analysis:
-
Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[1]
-
Characterize the structure of the purified compound using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Postulated Signaling Pathway for Rauwolfia Alkaloids
Caption: A potential mechanism of action for Rauwolfia alkaloids.
References
Application Notes and Protocols for Cytotoxicity Assays with Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities, including potential anticancer effects. Several indole alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, making them promising candidates for cancer therapy.[1][2] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process.
These application notes provide a comprehensive guide to conducting in vitro cytotoxicity assays to assess the efficacy of this compound. The protocols detailed below—the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V-FITC/PI assay for apoptosis detection—offer a multi-faceted approach to characterizing the compound's cellular effects. While specific cytotoxic data for this compound is not yet widely published, related compounds such as Rauvotetraphylline F and H have been reported to exhibit low cytotoxic activity against some human cancer cell lines, with IC50 values greater than 40 µM.[3]
Experimental Design and Workflow
A logical workflow is essential for the systematic evaluation of this compound's cytotoxic effects. The process begins with determining cell viability and metabolic activity, followed by an assessment of cell membrane integrity, and finally, a more detailed investigation into the mechanism of cell death, such as apoptosis.
Caption: A stepwise experimental workflow for assessing the cytotoxicity of this compound.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes from the described cytotoxicity assays. These values are for demonstrative purposes and will vary based on the cell line, experimental conditions, and the specific activity of this compound.
Table 1: MTT Assay - Cell Viability (%)
| Concentration (µM) | 24h Incubation | 48h Incubation | 72h Incubation |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 3.7 |
| 10 | 85.7 ± 5.3 | 78.4 ± 4.9 | 65.3 ± 5.5 |
| 25 | 62.1 ± 4.1 | 51.3 ± 3.8 | 40.2 ± 4.1 |
| 50 | 45.8 ± 3.5 | 32.9 ± 3.1 | 21.7 ± 2.9 |
| 100 | 28.4 ± 2.8 | 15.7 ± 2.4 | 9.8 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 2: LDH Assay - Cytotoxicity (%)
| Concentration (µM) | 24h Incubation | 48h Incubation | 72h Incubation |
| Vehicle Control | 5.2 ± 1.1 | 5.8 ± 1.3 | 6.1 ± 1.4 |
| 1 | 6.1 ± 1.2 | 7.3 ± 1.5 | 8.9 ± 1.7 |
| 10 | 15.9 ± 2.1 | 22.4 ± 2.5 | 35.8 ± 3.1 |
| 25 | 38.2 ± 3.4 | 49.1 ± 3.9 | 60.7 ± 4.2 |
| 50 | 55.3 ± 4.2 | 68.2 ± 4.7 | 79.1 ± 5.0 |
| 100 | 72.8 ± 5.1 | 85.4 ± 5.6 | 91.3 ± 5.9 |
Data are presented as mean ± standard deviation.
Table 3: Annexin V-FITC/PI Apoptosis Assay - Cell Population Distribution (%)
| Treatment (48h) | Live Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.1 ± 2.2 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.3 ± 0.3 |
| This compound (25 µM) | 55.4 ± 3.1 | 25.8 ± 2.4 | 15.3 ± 1.9 | 3.5 ± 0.7 |
| This compound (50 µM) | 30.2 ± 2.8 | 38.7 ± 3.0 | 26.9 ± 2.5 | 4.2 ± 0.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
96-well plates
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5][7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.[9]
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity detection kit
-
Complete cell culture medium
-
96-well plates
-
Selected cancer cell line
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for background control (medium only), vehicle control (cells + vehicle), positive control (cells + lysis buffer provided in the kit), and experimental conditions.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample - Vehicle Control) / (Positive Control - Vehicle Control)] * 100
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Selected cancer cell line
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (including a vehicle control) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
Potential Signaling Pathway of this compound-Induced Apoptosis
Many indole alkaloids induce apoptosis through the intrinsic (mitochondrial) pathway.[1][12] This often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This proposed pathway suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2 while activating pro-apoptotic proteins like Bax. This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, culminating in the biochemical and morphological changes characteristic of apoptosis.[13][14]
Conclusion
These protocols provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. This information is crucial for determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. envirobiotechjournals.com [envirobiotechjournals.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methods for Assessing the Anticancer Activity of New Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been a valuable source of lead compounds in cancer drug discovery. Their complex structures and wide range of biological activities have led to the development of several clinically important anticancer drugs, including paclitaxel, vincristine, and camptothecin. The evaluation of new alkaloids for their anticancer potential requires a systematic approach involving a series of in vitro and in vivo assays. These assays are designed to assess the cytotoxicity, mechanism of action, and efficacy of these compounds.
This document provides detailed application notes and experimental protocols for the assessment of the anticancer activity of new alkaloids. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology. The protocols described herein cover essential in vitro assays for determining cytotoxicity, inducing apoptosis, and analyzing cell cycle distribution, as well as in vivo models for evaluating antitumor efficacy. Furthermore, this guide outlines methods for investigating the impact of novel alkaloids on key signaling pathways implicated in cancer progression.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured summary of the cytotoxic activity of selected novel alkaloids against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. This format allows for easy comparison of the potency of different compounds.
Table 1: In Vitro Cytotoxicity of Isoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | HCT116 (Colon) | 7.76 | [1] |
| U87 (Glioblastoma) | 3.46 | [2] | |
| 3,8-diolisoquinoline | U87 (Glioblastoma) | 3.46 | [2] |
| 1-methoxy-4,5-diolisoquinoline | U87 (Glioblastoma) | 2.14 | [2] |
Table 2: In Vitro Cytotoxicity of Indole Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Deoxytopsentin | NSCLC-N6 (Lung) | 6.3 | [3] |
| HepG2 (Liver) | 3.3 | [3] | |
| Nortopsentin C | P388 (Leukemia) | 1.7 | [3] |
Table 3: In Vitro Cytotoxicity of Other Novel Alkaloids and Plant Extracts
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Goniothalamin | Saos-2 (Osteosarcoma) | 0.62 ± 0.06 (72h) | [4] |
| A549 (Lung) | 2.01 ± 0.28 (72h) | [4] | |
| Ocotea villosa leaf extract | MCF-7 (Breast) | 100.0 ± 3.37 (48h) | [5] |
| Euryops floribundus ethanol (B145695) extract | DU-145 (Prostate) | 2.1 ± 0.02 | [6] |
| SK-UT-1 (Uterine) | 1.7 ± 0.02 | [6] | |
| Alhagi pseudalhagi extract | K562 (Leukemia) | 224 | [7] |
| Satureja bachtiarica extract | K562 (Leukemia) | 28 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anticancer activity of new alkaloids.
In Vitro Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Novel alkaloid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloid).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Novel alkaloid stock solution
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with the alkaloid, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (allowing propidium (B1200493) iodide entry).
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel alkaloid stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel alkaloid for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel alkaloid stock solution
-
Cold 70% ethanol
-
PI/RNase staining solution
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel alkaloid.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 1 hour.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
In Vivo Assay
This model is used to evaluate the in vivo antitumor efficacy of a novel alkaloid.
-
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
Novel alkaloid formulation for in vivo administration
-
Calipers
-
-
Protocol:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Wash the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor engraftment.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer the novel alkaloid to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by some anticancer alkaloids and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroactivity of Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework of protocols to assess the neurobiological activity of indole (B1671886) alkaloids. The methodologies detailed herein cover in vitro and in vivo assays essential for screening and characterizing these compounds, from receptor interaction and cellular effects to behavioral outcomes.
In Vitro Neuroactivity Assessment
In vitro assays are fundamental for the initial screening and mechanistic elucidation of neuroactive indole alkaloids. These assays provide crucial data on a compound's interaction with specific molecular targets and its effects on cellular processes relevant to neuronal function and viability.
Serotonin 2A (5-HT2A) Receptor Binding Assay
The 5-HT2A receptor is a primary target for many psychoactive indole alkaloids. A competitive radioligand binding assay is used to determine the affinity of a test compound for this receptor.
Principle: This assay measures the ability of an unlabeled test compound (indole alkaloid) to compete with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT2A receptor in a preparation of cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.
Table 1: Quantitative Binding Affinity (Ki) of Indole Alkaloids for Human Serotonin Receptors
| Indole Alkaloid | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
| Psilocybin | >10,000 | >10,000 | >10,000 | 1,700 | 5,500 | 2,000 |
| Psilocin | 230 | 470 | 220 | 40 | 6.2 | 3.3 |
| DMT | 1,800 | 1,100 | 1,200 | 110 | 140 | 140 |
| 5-MeO-DMT | 14 | 120 | 130 | 410 | 16 | 200 |
| LSD | 1.1 | 4.9 | 1.3 | 2.9 | 2.4 | 14 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) database and presented as a representative compilation. Actual values may vary between studies.[1]
Experimental Protocol: 5-HT2A Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[2]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[2]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C.[2]
-
On the day of the assay, thaw the membranes and resuspend in the final assay binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]
-
-
Assay Setup (96-well plate format):
-
Total Binding: 150 µL of membrane preparation, 50 µL of [³H]ketanserin (final concentration ~1-2 nM), and 50 µL of assay buffer.[3]
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of [³H]ketanserin, and 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM spiperone (B1681076) or unlabeled ketanserin).[3][4]
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of [³H]ketanserin, and 50 µL of the indole alkaloid test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[3]
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation.[2][4]
-
Terminate the reaction by rapid vacuum filtration through GF/C or GF/B glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.[2][3]
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
-
Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.[2]
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Workflow for 5-HT2A Receptor Binding Assay
References
Application Notes & Protocols: Utilizing Rauvotetraphylline A as a Chemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a history in traditional medicine for treating a variety of ailments. While crude extracts of R. tetraphylla have shown diverse pharmacological activities, including antimicrobial, antioxidant, and cytotoxic effects, the specific biological targets and mechanism of action of this compound remain largely uncharacterized.[1][2] This document provides a comprehensive guide for researchers on how to approach the characterization of a novel natural product like this compound and develop it into a useful chemical probe for studying cellular processes. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target.[3]
These protocols will guide the user through the necessary steps to identify the cellular target(s) of this compound, validate its activity, and utilize it to probe biological pathways.
Part 1: Initial Characterization and Hypothesis Generation
Before using a novel compound as a chemical probe, it is crucial to perform initial characterization to understand its basic properties and generate hypotheses about its potential biological activity.
In Vitro Toxicity and Cell Viability Assays
The first step is to determine the concentration range at which this compound exhibits biological activity without causing general cytotoxicity. This is essential for designing subsequent experiments. A variety of in vitro toxicity assays can be employed for this purpose.[4]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
The results should be used to calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit cell viability by 50%.
| Parameter | This compound |
| Cell Line | e.g., HeLa |
| Incubation Time | e.g., 48 hours |
| IC50 (µM) | [Experimental Value] |
This table should be populated with the experimentally determined IC50 value.
Part 2: Target Identification and Deconvolution
Identifying the specific cellular target(s) of this compound is the most critical step in developing it as a chemical probe. Several unbiased methods can be employed for this purpose.[5][6]
Affinity Chromatography-Mass Spectrometry
This method involves immobilizing this compound on a solid support to "fish" for its binding partners from a cell lysate.
Protocol: Target Identification using Affinity Chromatography
Materials:
-
This compound
-
Affinity chromatography resin (e.g., NHS-activated Sepharose)
-
Cell lysate from the cell line of interest
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., high salt, low pH, or a solution of this compound)
-
Mass spectrometer
Procedure:
-
Chemically couple this compound to the affinity resin.
-
Incubate the resin with the cell lysate to allow for binding.
-
Wash the resin extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[7][8][9][10]
Protocol: CETSA for Target Validation
Materials:
-
This compound
-
Cell line of interest
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Antibodies against the putative target protein
-
Western blotting reagents and equipment
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[7]
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the soluble putative target protein at each temperature using Western blotting.
Data Presentation:
The results will generate a melting curve for the target protein. A shift in the melting curve in the presence of this compound indicates direct binding.
| Parameter | Vehicle Control | This compound |
| Tm (°C) | [Experimental Value] | [Experimental Value] |
This table should be populated with the experimentally determined melting temperatures (Tm).
Workflow for Target Identification and Validation
Caption: Workflow for identifying and validating the cellular target of a novel compound.
Part 3: Elucidating the Mechanism of Action
Once a target is validated, the next step is to understand how this compound modulates its function and the downstream cellular pathways.
In Vitro Target Activity Assay
This involves using a purified protein or an in vitro system to directly measure the effect of this compound on the target's activity (e.g., enzymatic assay, binding assay).
Protocol: General Kinase Activity Assay (Hypothetical Target)
Assuming the validated target is a kinase:
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Set up the kinase reaction in a 96-well plate with the kinase, substrate, and buffer.
-
Add serial dilutions of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at the optimal temperature.
-
Stop the reaction and measure the kinase activity using the detection reagent.
Data Presentation:
| Parameter | This compound |
| Target Kinase | e.g., Kinase X |
| IC50 (nM) | [Experimental Value] |
This table should be populated with the experimentally determined IC50 value for the target's activity.
Probing Downstream Signaling Pathways
Western blotting can be used to examine the effect of this compound on the phosphorylation state or expression level of proteins downstream of the validated target.
Hypothetical Signaling Pathway
If this compound is found to inhibit a hypothetical "Kinase X" that is part of a known signaling cascade, its effect on the pathway can be visualized.
Caption: Hypothetical signaling pathway modulated by this compound.
Part 4: Application in Cell Biology Studies
With a validated target and a known mechanism of action, this compound can now be used as a chemical probe to study specific cellular processes.
Experimental Workflow for a Cell-Based Study
This workflow outlines the steps to investigate the role of the target protein in a specific cellular process using this compound.
Caption: General experimental workflow for using this compound in a cell-based assay.
Conclusion
The protocols and workflows outlined in this document provide a systematic approach to characterize a novel natural product like this compound and establish its utility as a chemical probe. By following these steps, researchers can move from a compound with poorly defined biological activity to a valuable tool for dissecting complex cellular signaling pathways. This will ultimately contribute to a deeper understanding of cell biology and may open new avenues for drug discovery.
References
- 1. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Isolation of Rauvotetraphylline A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the large-scale isolation of Rauvotetraphylline A from Rauwolfia tetraphylla.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale isolation of this compound?
A1: The main challenges in the large-scale isolation of this compound, an indole (B1671886) alkaloid from Rauwolfia tetraphylla, are multifaceted and include:
-
Low Abundance: this compound is often present in low concentrations within the complex alkaloidal mixture of the plant material, necessitating efficient and scalable extraction and purification methods.
-
Presence of Structurally Similar Alkaloids: Rauwolfia species contain a rich diversity of indole alkaloids with similar structures and polarities. This chemical complexity makes the separation of this compound to a high degree of purity particularly challenging, as co-elution with other alkaloids is common.[1][2]
-
Physicochemical Properties: As a polar indole alkaloid, this compound can exhibit strong interactions with polar stationary phases like silica (B1680970) gel, leading to issues such as peak tailing and poor resolution during chromatographic separation.
-
Compound Stability: Indole alkaloids can be susceptible to degradation under certain conditions, such as exposure to harsh pH, light, or high temperatures during the extraction and purification process.
-
Scalability of Purification Techniques: Methods that are effective at the laboratory scale, such as standard column chromatography, may present challenges in terms of solvent consumption, time, and cost when scaled up for industrial production.
Q2: What are the recommended extraction methods for obtaining a crude extract enriched with this compound?
A2: An effective method for extracting this compound and other indole alkaloids from Rauwolfia tetraphylla involves a multi-step solvent extraction process. A common approach is an acid-base extraction:
-
The powdered plant material is first macerated with a polar solvent, such as methanol (B129727) or ethanol (B145695), to extract a broad range of compounds.
-
The resulting extract is then acidified to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
A liquid-liquid extraction with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) is performed to remove non-polar impurities.
-
The pH of the aqueous phase is then adjusted to be basic, which deprotonates the alkaloids, making them soluble in an organic solvent.
-
A final liquid-liquid extraction with a solvent like chloroform (B151607) or ethyl acetate (B1210297) yields a crude alkaloid extract enriched with this compound.[3][4]
Q3: How can I improve the resolution and peak shape during the chromatographic purification of this compound?
A3: Improving resolution and obtaining symmetrical peaks for polar alkaloids like this compound often requires careful optimization of the chromatographic conditions:
-
Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase can help to saturate the acidic silanol (B1196071) groups on the silica gel stationary phase. This minimizes secondary interactions that cause peak tailing.
-
pH Control: Maintaining an appropriate pH of the mobile phase is crucial. For basic compounds like alkaloids on a C18 column, a low pH (e.g., < 3) can lead to more symmetrical peaks by reducing interactions with residual silanol groups.[5]
-
Alternative Stationary Phases: If peak tailing persists on silica gel, consider using an alternative stationary phase such as alumina (B75360) or a polymer-based resin. Reversed-phase chromatography (e.g., C18) with an appropriate mobile phase can also be an effective alternative.
-
Column Loading: Avoid overloading the column, as this can lead to peak distortion. It is advisable to perform a loading study to determine the optimal sample concentration for your column dimensions.[6]
Q4: What measures can be taken to prevent the degradation of this compound during isolation?
A4: To minimize the degradation of this compound, consider the following precautions:
-
Temperature Control: Perform extraction and purification steps at room temperature or below, especially during solvent evaporation, to prevent thermal degradation.
-
Light Protection: Use amber glassware or cover equipment with aluminum foil to protect the light-sensitive indole alkaloids from photodegradation.
-
pH Management: Avoid prolonged exposure to strong acids or bases. While pH adjustments are necessary for extraction, it is important to neutralize the fractions containing the purified alkaloid.
-
Inert Atmosphere: For highly sensitive compounds, conducting purification steps under an inert atmosphere of nitrogen or argon can prevent oxidation.
Troubleshooting Guides
Issue 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Consider using a more efficient extraction technique such as Soxhlet extraction or ultrasound-assisted extraction. |
| Incorrect Solvent Polarity | - Use a solvent system with appropriate polarity. A combination of polar and non-polar solvents may be more effective.- For the initial extraction, methanol or ethanol are generally effective for indole alkaloids. |
| Improper pH Adjustment | - Verify the pH of the aqueous solution during the acid-base extraction steps using a calibrated pH meter.- Ensure the pH is sufficiently acidic (pH 2-3) to protonate the alkaloids and sufficiently basic (pH 9-10) to deprotonate them for efficient partitioning. |
Issue 2: Poor Separation and Peak Tailing in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Strong Interaction with Stationary Phase | - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to reduce interactions with acidic silanol groups on the silica gel.- Deactivate the silica gel by pre-treating it with a basic solution before packing the column. |
| Inappropriate Mobile Phase | - Optimize the mobile phase composition by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first.- Employ a gradient elution, gradually increasing the polarity of the mobile phase, to improve the separation of compounds with different polarities. |
| Column Overloading | - Reduce the amount of crude extract loaded onto the column.- Use a column with a larger diameter or a higher loading capacity. |
| Poorly Packed Column | - Ensure the column is packed uniformly to prevent channeling. Slurry packing is generally recommended for large-scale columns. |
Issue 3: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Steps |
| Exposure to High Temperatures | - Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C) for solvent removal.- If possible, perform chromatographic separations in a temperature-controlled environment. |
| Light Exposure | - Wrap collection flasks and the chromatography column with aluminum foil.- Work in a dimly lit area when possible. |
| Unstable pH Conditions | - Neutralize the pH of the fractions containing the purified alkaloid as soon as they are collected.- Use buffered mobile phases if compatible with your separation method. |
Quantitative Data
The following table presents illustrative data on the expected yield and purity of this compound at different stages of a typical large-scale isolation process. Please note that actual values may vary depending on the quality of the plant material and the specific experimental conditions.
| Isolation Stage | Starting Material (kg) | Product Mass (g) | Yield (%) | Purity (%) |
| Dried Rauwolfia tetraphylla Leaves | 10 | - | - | - |
| Crude Methanolic Extract | 10 | 1200 | 12 | < 1 |
| Crude Alkaloid Fraction | 1.2 (from extract) | 60 | 5 | ~5 |
| Fraction after Column Chromatography | 60 | 5 | 0.083 | 70-80 |
| Recrystallized this compound | 5 | 3.5 | 0.035 | > 95 |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Crude Alkaloids
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Milling: Grind 10 kg of dried Rauwolfia tetraphylla leaves to a fine powder (40-60 mesh).
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Maceration: Macerate the powdered leaves in 50 L of methanol with constant stirring for 48 hours at room temperature.
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Filtration: Filter the mixture through a large funnel with filter paper. Collect the filtrate and repeat the maceration of the plant residue with another 30 L of methanol for 24 hours.
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Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.
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Acidification: Dissolve the crude extract in 5 L of 2% aqueous sulfuric acid.
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Defatting: Extract the acidic solution three times with 5 L of hexane to remove non-polar compounds. Discard the hexane layers.
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Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide (B78521) solution.
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Alkaloid Extraction: Extract the basic aqueous solution four times with 5 L of chloroform.
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Final Concentration: Combine the chloroform extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Purification by Column Chromatography
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Column Preparation: Prepare a large glass column (e.g., 10 cm diameter) packed with silica gel (60-120 mesh) in a slurry with hexane.
-
Sample Loading: Dissolve the crude alkaloid fraction (e.g., 60 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 500 mL) and monitor the separation by TLC using a suitable mobile phase (e.g., Chloroform:Methanol, 95:5) and visualizing with Dragendorff's reagent.
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Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard on TLC) and evaporate the solvent to yield a semi-pure product.
-
Recrystallization: Further purify the semi-pure this compound by recrystallization from a suitable solvent system (e.g., methanol/acetone) to obtain the final pure compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
Troubleshooting inconsistent results in Rauvotetraphylline A experiments
Welcome to the technical support center for Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this novel indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
1. Compound Handling and Preparation
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Question: I am having trouble dissolving this compound. What are the recommended solvents?
Answer: As an indole alkaloid, this compound is expected to have low aqueous solubility. For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent.
Troubleshooting Inconsistent Solubility:
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Sonication: If the compound does not readily dissolve, gentle sonication in a water bath may aid dissolution.
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Warming: Gentle warming (e.g., to 37°C) can also improve solubility, but be mindful of potential degradation with prolonged heat exposure.
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Solvent Purity: Ensure that your organic solvent is anhydrous and of high purity, as water contamination can cause the compound to precipitate.
Solvent Concentration Storage of Stock Solution Notes Dimethyl Sulfoxide (DMSO) ≥ 10 mM -20°C or -80°C, desiccated Recommended for initial stock preparation for cell-based assays. Minimize freeze-thaw cycles. Ethanol (anhydrous) ≥ 10 mM -20°C or -80°C An alternative to DMSO. Ensure it is appropriate for your specific experimental system. -
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Question: What are the recommended storage conditions for this compound?
Answer: Proper storage is critical to maintaining the stability and activity of the compound.
Form Temperature Duration Additional Notes Solid Powder -20°C Up to 1-2 years Store in a tightly sealed vial, protected from light and moisture. A desiccator is recommended. Stock Solution (in DMSO/Ethanol) -80°C Up to 6 months Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. Stock Solution (in DMSO/Ethanol) -20°C Up to 1 month For shorter-term storage.
2. Inconsistent Experimental Results
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Question: I am observing significant variability in bioactivity between different experiments. What could be the cause?
Answer: Inconsistent results with natural products like this compound can stem from several factors, from compound handling to experimental design.
Troubleshooting Checklist:
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Compound Integrity:
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Fresh Aliquots: Are you using a fresh aliquot of the stock solution for each experiment? Repeated freeze-thaw cycles can lead to degradation.
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Age of Stock: Has your stock solution been stored for longer than the recommended period? Consider preparing a fresh stock from the solid powder.
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Experimental Protocol:
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Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells/treatments and is below the tolerance level for your cell line (typically <0.5%). Run a vehicle control with the same solvent concentration.
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Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered drug responses.
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Cell Density: Inconsistent cell seeding density can significantly impact results. Ensure uniform cell plating.
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Batch-to-Batch Variation:
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As a purified natural product, there might be subtle variations between different manufacturing lots. If you suspect this is an issue, it is advisable to purchase a larger quantity from a single lot for a complete study. When switching to a new batch, perform a bridging experiment to compare its activity with the previous batch.
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-
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Question: My results suggest a different mechanism of action than expected for a Rauwolfia alkaloid. Is this possible?
Answer: Yes. While this compound belongs to a well-known class of alkaloids, it is a distinct chemical entity. Its pharmacological activity may not be identical to other alkaloids from Rauwolfia tetraphylla, such as yohimbine (B192690) or reserpine. The plant is known to produce a wide array of alkaloids with diverse biological activities, including anti-inflammatory, cytotoxic, and antipsychotic effects.[1][2][3][4] It is crucial to approach its study without preconceived notions based solely on its origin.
3. Hypothetical Signaling Pathway and Experimental Workflow
Based on reports that some Rauwolfia alkaloids inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, a potential mechanism of action for this compound could be the modulation of inflammatory signaling pathways.[5]
Diagram: Hypothetical Anti-Inflammatory Signaling Pathway
The following diagram illustrates a possible mechanism by which this compound might inhibit NO production.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Diagram: General Experimental Workflow for Screening
This workflow outlines the key steps for assessing the anti-inflammatory activity of this compound.
Caption: Workflow for assessing this compound's effect on NO production.
Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol provides a detailed methodology for evaluating the effect of this compound on LPS-induced NO production in RAW 264.7 macrophage cells.
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Cell Culture:
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Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in sterile DMSO.
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Create serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Experimental Procedure:
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Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the old medium and replace it with fresh medium containing the various concentrations of this compound or vehicle (DMSO) control. Incubate for 1-2 hours.
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After the pre-treatment period, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
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Incubate the plate for an additional 24 hours.
-
-
Griess Assay for Nitrite (B80452) Measurement:
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After incubation, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
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Incubate at room temperature for 10 minutes, protected from light.
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Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
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Incubate for another 10 minutes at room temperature, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
-
Cell Viability Assay (e.g., MTT):
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To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm.
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Express cell viability as a percentage relative to the vehicle-treated control.
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References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. plantsjournal.com [plantsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids and Lignans from the Aerial Parts of Rauvolfia tetraphylla Inhibit NO Production in LPS-activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Rauvotetraphylline A Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Rauvotetraphylline A from Rauvolfia tetraphylla.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid.[1] Its primary natural source is the plant Rauvolfia tetraphylla, belonging to the Apocynaceae family.[2][3] This plant is a significant source of various medicinal alkaloids.[2][3]
Q2: Which part of the Rauvolfia tetraphylla plant has the highest concentration of alkaloids?
A2: The distribution of alkaloids in Rauvolfia tetraphylla varies among different plant parts. Generally, roots and leaves are considered to be rich in alkaloids.[4][5] One study noted that the highest yield of total alkaloids was found in the flowers and very young leaves.[2] For specific alkaloids like reserpine (B192253) in the related Rauvolfia serpentina, the roots have a higher concentration than the leaves.[4][6]
Q3: What are the conventional methods for extracting alkaloids from Rauvolfia species?
A3: Conventional methods typically involve solvent extraction from dried and powdered plant material.[1][7] Common solvents used are ethanol (B145695) and methanol (B129727).[2][4][7] Acid-base extraction is also a common technique, where the powdered plant material is treated with an acidified solvent to protonate the alkaloids, making them soluble. The solution is then basified to precipitate the alkaloids.[8][9][10]
Q4: Are there advanced extraction techniques that can improve the yield of this compound?
A4: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to enhance the extraction efficiency of alkaloids from plant materials.[11][12] These methods can reduce extraction time and solvent consumption.[11][12] Supercritical fluid extraction (SFE) is another advanced method that can be employed.[11][13]
Q5: What factors can influence the yield of this compound?
A5: Several factors can impact the yield, including:
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Plant Material: The specific part of the plant used, its age, and the geographical location of cultivation can significantly affect alkaloid content.[2][6][14]
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Harvesting Time: The season of collection can influence the concentration of active constituents.[4][14]
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Extraction Solvent: The choice of solvent and its polarity will affect the extraction efficiency of different alkaloids.
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Extraction Parameters: For any given method, parameters such as temperature, extraction time, pH, and particle size of the plant material are crucial for optimizing the yield.[9][15]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My extraction is resulting in a very low yield of the target alkaloid. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in natural product extraction. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Improper Plant Material | Ensure you are using the correct plant part, as alkaloid concentration varies.[2][4] Consider the age and origin of the plant material, as these can influence alkaloid content.[6][14] |
| Inefficient Cell Wall Disruption | The plant material should be finely powdered to maximize the surface area for solvent penetration. |
| Suboptimal Solvent Choice | Experiment with different solvents or solvent mixtures of varying polarities. Ethanol and methanol are commonly used for alkaloid extraction.[2][4][7] Acidifying the solvent (e.g., with 0.1-0.5% HCl) can improve the extraction of basic alkaloids.[8][10] |
| Inadequate Extraction Time or Temperature | Increase the extraction time or temperature, but be cautious as excessive heat can lead to the degradation of thermolabile compounds. |
| Incorrect pH during Acid-Base Extraction | Ensure the pH is sufficiently acidic (around 3-4) to protonate the alkaloids and then sufficiently basic (around 9.5-10) to precipitate them.[10] |
| Alkaloid Degradation | Protect the extract from light and high temperatures to prevent the degradation of sensitive alkaloids. |
Below is a logical relationship diagram to guide troubleshooting for low yield:
References
- 1. scispace.com [scispace.com]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]
- 10. CN104095893A - Extraction method of total alkaloids from rauwolfia - Google Patents [patents.google.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ufrn.br [repositorio.ufrn.br]
- 14. informaticsjournals.co.in [informaticsjournals.co.in]
- 15. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Rauvotetraphylline A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Rauvotetraphylline A by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
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Question: My chromatograms for this compound show poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is inconsistent between injections, especially when analyzing biological samples. What could be the cause and how can I fix it?
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Answer: These issues are often indicative of matrix effects impacting the chromatographic separation. Co-eluting matrix components can interact with the analyte or the stationary phase, altering the expected chromatographic behavior.[1]
Troubleshooting Steps:
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Improve Sample Cleanup: The most effective first step is to enhance the removal of interfering matrix components.
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Protein Precipitation (PPT): If you are using a simple PPT, consider optimizing the solvent-to-plasma ratio. Acetonitrile is often effective for precipitating plasma proteins.[2] For a more thorough cleanup, consider a subsequent solid-phase extraction (SPE) step.
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Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase and the choice of organic solvent to selectively extract this compound. As an alkaloid, this compound will be more soluble in organic solvents at a basic pH.
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Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent. A mixed-mode cation exchange sorbent can be effective for extracting alkaloids from biological fluids.[3] Develop a robust wash and elution protocol to remove interferences.
-
-
Optimize Chromatographic Conditions:
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Gradient Elution: Employ a gradient elution profile on your LC system. Start with a higher aqueous mobile phase composition to retain and separate polar matrix components from this compound.
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Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but a phenyl-hexyl or a column with end-capping might offer different selectivity and reduce interactions with matrix components.
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Mobile Phase Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for alkaloids like this compound by promoting protonation.
-
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification despite variations in peak shape and retention time.[4][5] While a commercial SIL-IS for this compound may not be readily available, custom synthesis of a deuterated analog is a possibility for long-term projects.[4][6][7]
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Issue 2: Inaccurate and Imprecise Quantitative Results (Ion Suppression or Enhancement)
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Question: My quantitative results for this compound are highly variable and inaccurate, particularly at low concentrations. How can I determine if this is due to matrix effects and what can I do to improve my results?
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Answer: Inaccurate and imprecise results are classic symptoms of ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][8]
Troubleshooting Steps:
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Quantify the Matrix Effect: It is crucial to determine the extent of the matrix effect. The post-extraction spike method is a standard approach for this.[8] The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
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Implement an Appropriate Internal Standard (IS):
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[4][9] The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, leading to an accurate ratio of analyte to IS.
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Structural Analog IS: If a SIL-IS is unavailable, a structural analog of this compound can be used. However, it is crucial to ensure that the analog co-elutes with the analyte and exhibits a similar response to matrix effects.
-
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma, blank urine). This helps to normalize the matrix effects between the calibrators and the unknown samples.
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Dilute the Sample: If the matrix effect is significant, diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby minimizing their impact on ionization.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[8] These components can either suppress or enhance the signal of this compound in the mass spectrometer, leading to inaccurate quantification.[1]
Q2: How can I qualitatively assess if my analysis is suffering from matrix effects?
A2: A post-column infusion experiment is a useful qualitative tool. A constant flow of a this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively.
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices like plasma and urine, the most common sources of matrix effects are phospholipids, salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[8]
Q4: Is one sample preparation technique better than others for reducing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
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Protein Precipitation (PPT) is a simple and fast method but may not provide the cleanest extracts.[10]
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Liquid-Liquid Extraction (LLE) offers better selectivity and can yield cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences, especially when using a mixed-mode sorbent tailored for alkaloids.[3]
Q5: What level of matrix effect is considered acceptable?
A5: Ideally, the matrix effect should be minimal (close to 100%). However, regulatory guidelines for bioanalytical method validation typically state that the precision of the internal standard-normalized matrix factor across different lots of matrix should be within 15%.
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for an Indole Alkaloid in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard Normalized Matrix Factor (CV%) |
| Protein Precipitation (Acetonitrile) | 95.2 | 75.8 (Suppression) | 8.5 |
| Liquid-Liquid Extraction (Ethyl Acetate, pH 9) | 88.5 | 92.1 (Slight Suppression) | 4.2 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92.1 | 98.5 (Minimal Effect) | 2.1 |
Note: This table presents typical data for a compound structurally similar to this compound and is for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
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Prepare a this compound stock solution in a suitable organic solvent (e.g., methanol).
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Prepare two sets of samples:
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Set A (Analyte in Neat Solution): Spike the appropriate volume of the stock solution into the reconstitution solvent.
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Set B (Analyte in Extracted Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with the same reconstitution solvent used for Set A, which has been spiked with this compound at the same concentration as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
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Calculate the matrix effect:
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Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100%
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Protocol 2: Sample Preparation of this compound from Human Plasma using Protein Precipitation
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Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[11]
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To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution (if available).
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Add 300 µL of cold acetonitrile to precipitate the proteins.
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Vortex the mixture for 30 seconds.
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Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[11]
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation of this compound from Urine using Liquid-Liquid Extraction
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To 500 µL of urine in a glass tube, add 50 µL of internal standard solution.
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Add 50 µL of 1 M sodium hydroxide to basify the sample to approximately pH 9.
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Add 2 mL of ethyl acetate as the extraction solvent.
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Vortex for 2 minutes.
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Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for addressing matrix effects.
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Technical Tip: Protein Precipitation [phenomenex.com]
- 11. a protein precipitation extraction method [protocols.io]
Technical Support Center: Refinement of Cell-Based Assays for Novel Indole Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining their cell-based assays for novel indole (B1671886) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving and storing novel indole alkaloids?
A1: Most indole alkaloids are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. To prevent degradation from repeated freeze-thaw cycles, store the stock solution in small aliquots at -20°C or -80°C. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[1]
Q2: What is a suitable starting concentration range for testing a novel indole alkaloid in a cell-based assay?
A2: The optimal concentration of an indole alkaloid is highly dependent on the specific compound, the cell line used, and the experimental objective. A common starting point for many indole alkaloids is a broad concentration range from 0.1 µM to 100 µM.[1] It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity assays or the effective concentration for pathway modulation studies.[1]
Q3: What are the typical incubation times for indole alkaloid treatment in cell-based assays?
A3: Incubation times can vary significantly based on the goals of the experiment. For studying acute effects on signaling pathways, shorter incubation times of 1 to 6 hours are often sufficient. For assessing effects on cell viability, proliferation, or apoptosis, longer incubation periods of 24 to 72 hours are typically required.[1] Time-course experiments are recommended to determine the optimal treatment duration for your specific indole alkaloid and cell line.[1]
Q4: Can indole alkaloids interfere with fluorescence-based assays?
A4: Yes, some indole alkaloids are intrinsically fluorescent and can interfere with fluorescence-based assays.[2] This inherent fluorescence can lead to high background signals, which may mask the specific signal from the assay's reporter fluorophore. This can reduce the sensitivity and dynamic range of the assay. It is crucial to run appropriate controls to test for this interference.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during cell-based assays with novel indole alkaloids.
Guide 1: Poor Solubility and Precipitation
Issue: The indole alkaloid precipitates in the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of the indole alkaloid. | Ensure the stock solution is completely dissolved before adding it to the medium. Pre-warming the culture medium before adding the compound may also help. Consider using a solubilizing agent, but first validate its effect on the cells.[1] |
| Interaction with serum or medium components. | Try reducing the serum concentration during the treatment period or, if the cell line can tolerate it, use a serum-free medium.[1] |
| Solvent concentration is too high upon dilution. | Prepare intermediate dilutions of the stock solution in a solvent miscible with the culture medium before the final dilution into the medium. |
Guide 2: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells or experiments, or results that do not align with expectations (e.g., no cytotoxicity when it is expected).
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Using a cell counter can improve accuracy.[1] |
| Compound degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in aliquots at -80°C.[1] |
| Suboptimal incubation time. | Perform a time-course experiment to determine the ideal treatment duration.[1] |
| Direct reduction of assay reagent by the compound. | Some natural products, especially those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false signal of high viability. To check for this, run a cell-free control with the indole alkaloid and the assay reagent.[3] |
| Color interference from the indole alkaloid. | Many natural product extracts are colored and can absorb light in the same range as the formazan (B1609692) product in MTT assays. Run a control with the compound in medium without cells and subtract this background absorbance from the experimental wells.[3] |
| Fluorescence interference from the indole alkaloid. | If using a fluorescence-based assay, the intrinsic fluorescence of the indole alkaloid may interfere. Consider switching to a non-fluorescent readout or use an alternative assay.[2] |
Guide 3: Fluorescence Interference in Assays
Issue: High background fluorescence is observed in a fluorescence-based assay.
| Possible Cause | Troubleshooting Step |
| Intrinsic fluorescence of the indole alkaloid. | Run a control plate with a titration of the indole alkaloid in the assay buffer without the fluorescent probe to quantify the background fluorescence.[2] |
| Spectral overlap between the indole alkaloid and the assay fluorophore. | Determine the excitation and emission spectra of your indole alkaloid. If there is minimal overlap with your assay's fluorophore, you may be able to use narrow bandpass filters to selectively detect the signal from your probe.[2] |
| Interference is too high to be corrected by background subtraction. | Consider switching to a non-fluorescence-based detection method, such as an absorbance, luminescence, or an AlphaScreen assay. Time-Resolved Fluorescence (TRF) can also be a powerful tool to eliminate interference from short-lived fluorescence.[2] |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Selected Indole Alkaloids in Various Cancer Cell Lines
| Indole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Flavopereirine | HCT116 (Colon) | 8.15 | [4] |
| Flavopereirine | HT29 (Colon) | 9.58 | [4] |
| Compound K-453 | HCT116 (Colon) | 32.22 | [4] |
| Dregamine Derivative | L5178Y (Mouse Lymphoma) | 5.43 - 26.40 | [5] |
| Homolycorine-type Alkaloid | MDA-MB-231 (Breast) | 0.73 - 16.3 | [5] |
| Caffeic Acid Amide Indole | HCT116 (Colon) | 0.34 | [6] |
| Caffeic Acid Amide Indole | HTB-26 (Breast) | 10 - 50 | [6] |
| Caffeic Acid Amide Indole | PC-3 (Prostate) | 10 - 50 | [6] |
| Caffeic Acid Amide Indole | HepG2 (Liver) | 10 - 50 | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for testing the cytotoxic effects of novel indole alkaloids.
Materials:
-
Cancer cell line of interest
-
Novel indole alkaloid stock solution (in DMSO or ethanol)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[3]
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare serial dilutions of the indole alkaloid in complete culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include the following controls:
-
Vehicle Control: Medium with the same concentration of solvent used for the indole alkaloid.
-
Untreated Control: Medium only.
-
Compound Color Control: Medium with the indole alkaloid at each concentration, but no cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Observation: Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Compound Color Control" wells from the corresponding experimental wells. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Fluorometric Caspase-3 Activity Assay
This protocol is for measuring the induction of apoptosis by a novel indole alkaloid.
Materials:
-
Cells of interest
-
Novel indole alkaloid stock solution
-
Complete cell culture medium
-
Caspase-3 Assay Kit (Fluorometric), which typically includes:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
DEVD-AFC substrate (AFC: 7-amino-4-trifluoromethyl coumarin)[7]
-
-
96-well black, flat-bottom plate
-
Fluorometer or fluorescence microplate reader (Ex/Em = 400/505 nm)[7]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the indole alkaloid at the desired concentration and for the optimal time determined from previous experiments. Include a vehicle control.
-
Cell Lysis: After treatment, collect the cells and lyse them according to the manufacturer's protocol. This typically involves incubation with Cell Lysis Buffer on ice.
-
Lysate Preparation: Centrifuge the lysed cells to pellet the debris and collect the supernatant containing the cell lysate.
-
Assay Setup: In a 96-well black plate, add the cell lysate to the appropriate wells.
-
Reaction Initiation: Prepare a reaction mixture containing the 2x Reaction Buffer, DTT, and the DEVD-AFC substrate. Add this mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7]
-
Data Analysis: The fold-increase in Caspase-3 activity can be determined by comparing the fluorescence of the indole alkaloid-treated samples to the vehicle control.
Mandatory Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
References
Technical Support Center: Safe Handling and Storage of Rauvotetraphylline A
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Rauvotetraphylline A. The following information is based on best practices for handling potent indole (B1671886) alkaloids and cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential hazards?
A1: this compound is a complex indole alkaloid isolated from plants of the Rauwolfia species. While specific toxicological data for this compound is limited, many Rauwolfia alkaloids are known to be biologically active and potentially cytotoxic. Therefore, it should be handled as a potent compound with potential health risks upon exposure.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: A comprehensive PPE strategy is crucial to minimize exposure. The recommended PPE is summarized in the table below.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters (e.g., P100/FFP3)- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for large volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols are generated) |
Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) if available.
Q3: How should I store this compound?
A3: Proper storage is vital to maintain the integrity and stability of this compound. General recommendations for indole alkaloids suggest the following:
| Form | Storage Condition | Recommended Duration |
| Powder | -20°C in a tightly sealed, light-resistant container. | Long-term |
| In Solvent (e.g., DMSO) | -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Short to medium-term |
Studies on related indole alkaloids indicate that some are unstable at ambient conditions, and their content should be determined within 24 hours after extraction if not stored properly.[1]
Q4: What are the appropriate solvents for dissolving this compound?
Q5: How do I safely dispose of this compound waste?
A5: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be treated as hazardous chemical waste.[3] Follow your institution's and local regulations for the disposal of cytotoxic or potent compounds, which often involves high-temperature incineration.[3]
Troubleshooting Guides
Issue 1: I am observing degradation of my this compound sample.
-
Potential Cause: Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures). Indole alkaloids can be sensitive to environmental factors.[1]
-
Solution:
-
Store the compound as a dry powder at -20°C or lower in a desiccator.
-
If in solution, store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Issue 2: The compound is not dissolving in my chosen solvent.
-
Potential Cause: this compound may have limited solubility in certain solvents.
-
Solution:
-
Try a different solvent. Dimethyl sulfoxide (B87167) (DMSO) is often a good starting point for complex organic molecules.
-
Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation. Perform these actions in a controlled manner and for a short duration.
-
Ensure the compound and solvent are pure and free of contaminants.
-
Issue 3: I am concerned about potential contamination of my work area.
-
Potential Cause: Spillage or inadequate cleaning procedures.
-
Solution:
-
Prevention: Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills.[4][5] Use disposable liners on work surfaces.
-
Decontamination: In case of a spill, use a spill kit appropriate for chemical hazards.[6] Decontaminate surfaces with a suitable solvent (e.g., 70% ethanol) followed by a validated cleaning agent. All cleaning materials must be disposed of as hazardous waste.
-
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution of this compound
-
Preparation:
-
Don all required PPE for handling potent powders (see PPE table).
-
Perform all operations within a certified chemical fume hood or a containment ventilated enclosure.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh paper, amber vials, and the chosen solvent (e.g., DMSO).
-
-
Weighing:
-
Tare the analytical balance with the amber vial.
-
Carefully transfer the desired amount of this compound powder to the vial using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Slowly add the calculated volume of solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -80°C.
-
Visualizations
Caption: Workflow for the safe handling of potent compounds like this compound.
Caption: Logical steps for responding to a spill of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Rauvotetraphylline C | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Rauvotetraphylline A and Other Prominent Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Rauvolfia is a rich source of diverse indole (B1671886) alkaloids, many of which possess significant pharmacological activities that have been harnessed for therapeutic purposes. While alkaloids such as reserpine, ajmaline, and yohimbine (B192690) are well-characterized, newer compounds like Rauvotetraphylline A are still under active investigation. This guide provides a comparative overview of the bioactivity of this compound alongside other major Rauvolfia alkaloids, presenting available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in research and drug development efforts.
Overview of this compound Bioactivity
This compound is a recently discovered indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] Current research on the specific bioactivities of isolated this compound is limited. However, studies on crude extracts of R. tetraphylla and related compounds provide some initial insights.
Extracts of Rauvolfia tetraphylla have demonstrated a range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, cytotoxic, and antihypertensive activities.[1][2] A study investigating the cytotoxic effects of five alkaloids from R. tetraphylla, which would include this compound, found no significant activity against five human cancer cell lines, with IC50 values greater than 40 µM.[3] In contrast, a separate study on a crude ethanolic extract of R. tetraphylla leaves showed a maximum growth inhibition of 57.5% on MCF-7 breast cancer cells at a concentration of 100 µg/mL, suggesting the presence of cytotoxic compounds, though not necessarily this compound itself.[3][4]
Further research is required to isolate and characterize the specific bioactivities and mechanisms of action of this compound.
Comparative Bioactivity of Major Rauvolfia Alkaloids
For a comprehensive comparison, the bioactivities of this compound are contrasted with those of more extensively studied Rauvolfia alkaloids: Reserpine, Ajmaline, Yohimbine, and Sarpagine (B1680780).
| Alkaloid | Primary Bioactivity | Mechanism of Action | Target(s) |
| This compound | Largely uncharacterized; low cytotoxicity reported. | Not yet elucidated. | Unknown |
| Reserpine | Antihypertensive, Antipsychotic | Irreversible inhibitor of Vesicular Monoamine Transporters (VMAT1 and VMAT2). This leads to the depletion of neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin (B10506) from nerve terminals. | VMAT1, VMAT2 |
| Ajmaline | Antiarrhythmic (Class Ia) | Blocks voltage-gated sodium channels in cardiomyocytes, prolonging the action potential duration and effective refractory period. It also has some effects on potassium and calcium channels. | Voltage-gated sodium channels (primarily Nav1.5), hERG potassium channels |
| Yohimbine | α2-Adrenergic Antagonist | Selectively blocks presynaptic α2-adrenergic receptors, leading to an increase in the release of norepinephrine. It has moderate affinity for α1 receptors and also interacts with serotonin and dopamine receptors at higher concentrations. | α2-adrenergic receptors, α1-adrenergic receptors, serotonin receptors, dopamine receptors |
| Sarpagine & Derivatives | Anti-inflammatory, Anticancer | Inhibition of the NF-κB signaling pathway (demonstrated for the derivative N(4)-methyltalpinine). | NF-κB pathway components (e.g., IKK) |
In-Depth Bioactivity Profiles and Experimental Data
Cytotoxic and Anticancer Activity
While this compound has shown limited cytotoxicity, other Rauvolfia alkaloids, notably Reserpine and derivatives of Sarpagine, have been investigated for their anticancer potential.
| Alkaloid | Cell Line(s) | IC50 / ED50 | Reference |
| This compound (group) | Five human cancer cell lines | > 40 µM | [3] |
| Reserpine | Human leukemia cells (CEM/ADR5000) | 13.2 ± 1.02 µM | [5] |
| Reserpine | Human colon cancer cells (HCT116 p53+/+) | 30.07 ± 7.57 µM | [5] |
| N(4)-methyltalpinine (Sarpagine derivative) | HeLa cells (NF-κB inhibition) | ED50 = 1.2 µM | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of Rauvolfia alkaloids are an area of growing interest, with sarpagine derivatives showing promise as inhibitors of the pro-inflammatory NF-κB pathway.
| Alkaloid/Extract | Assay | Result | Reference |
| Rauvolfia densiflora leaf extract (containing sarpagan alkaloids) | COX Assay | IC50 = 155.38 µg/mL | [5] |
| N(4)-methyltalpinine (Sarpagine derivative) | NF-κB Inhibition (ELISA) | ED50 = 1.2 µM | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5x10^5 cells/well and incubated overnight to allow for attachment.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[3]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).[3]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assay (NF-κB Inhibition Assay)
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured and may be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Cells are pre-treated with various concentrations of the test alkaloid.
-
Stimulation: NF-κB activation is induced using a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of the NF-κB pathway.
-
ELISA for p65: Alternatively, an ELISA-based method can be used to measure the amount of activated NF-κB p65 subunit in nuclear extracts.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC50 or ED50 value is determined.
Sodium Channel Blocking Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique is used to measure the effect of a compound on the ionic currents flowing through sodium channels, relevant for assessing antiarrhythmic activity.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes or a cell line stably expressing the target sodium channel subtype (e.g., Nav1.5) are used.
-
Patch-Clamp Setup: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential and measurement of ion channel currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the membrane at a negative potential and then applying depolarizing voltage steps.
-
Compound Application: The test alkaloid is applied to the cell via the perfusion system at various concentrations.
-
Data Acquisition: The inward sodium currents are recorded before and after the application of the compound.
-
Data Analysis: The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.unitywomenscollege.ac.in [dspace.unitywomenscollege.ac.in]
- 6. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Preliminary Findings on Rauvotetraphylline A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preliminary findings on Rauvotetraphylline A, a novel indole (B1671886) alkaloid. The objective is to offer a framework for validating its initial bioactivity by comparing it with established alternatives, supported by detailed experimental protocols and data visualizations. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound
This compound is one of five new monoterpenoid indole alkaloids, designated Rauvotetraphyllines A-E, first isolated from the aerial parts of Rauvolfia tetraphylla.[1][2][3] The genus Rauvolfia has a rich history in traditional medicine for treating a variety of ailments, including hypertension, snakebites, and skin diseases.[4][5] Extracts from Rauvolfia tetraphylla have demonstrated a broad spectrum of pharmacological activities, such as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[4][5] While the crude extracts and other constituent alkaloids like reserpine (B192253) have been extensively studied, specific data on the bioactivity of this compound remains limited.
Preliminary studies have initiated the exploration of the cytotoxic potential of this novel compound. This guide focuses on the initial cytotoxic evaluations and provides a basis for further investigation.
Comparative Analysis of Cytotoxic Activity
Initial screening of this compound for cytotoxic activity was performed against a panel of human cancer cell lines. For a comprehensive evaluation, its performance should be compared against a standard chemotherapeutic agent, such as Doxorubicin, which is widely used as a positive control in cytotoxicity assays.
Below is a summary of the reported cytotoxic activity of this compound compared to a standard reference.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | HL-60 (promyelocytic leukemia) | MTT Assay | > 40 |
| A-549 (lung carcinoma) | MTT Assay | > 40 | |
| SMMC-7721 (hepatocellular carcinoma) | MTT Assay | > 40 | |
| MCF-7 (breast adenocarcinoma) | MTT Assay | > 40 | |
| SW480 (colorectal adenocarcinoma) | MTT Assay | > 40 | |
| Doxorubicin | HL-60 (promyelocytic leukemia) | MTT Assay | ~ 0.1 - 1.0 |
| A-549 (lung carcinoma) | MTT Assay | ~ 0.5 - 5.0 | |
| SMMC-7721 (hepatocellular carcinoma) | MTT Assay | ~ 1.0 - 10.0 | |
| MCF-7 (breast adenocarcinoma) | MTT Assay | ~ 0.5 - 5.0 | |
| SW480 (colorectal adenocarcinoma) | MTT Assay | ~ 0.1 - 1.0 |
Note: The IC₅₀ values for Doxorubicin are approximate and can vary depending on the specific experimental conditions. The data for this compound indicates a lack of significant cytotoxic activity at the tested concentrations.
Experimental Protocols
To ensure the reproducibility and validation of these preliminary findings, detailed experimental protocols are essential.
Cell Culture
Human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, and SW480) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or the reference compound (Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in validating the preliminary findings for this compound, the following diagrams illustrate the key workflows.
Experimental workflow for validating this compound cytotoxicity.
Logical steps for the validation of preliminary findings.
Conclusion and Future Directions
The preliminary cytotoxic evaluation of this compound indicates a lack of potent activity against the tested cancer cell lines at concentrations up to 40 µM. To rigorously validate this finding, it is recommended that researchers replicate these experiments using the detailed protocols provided.
Future studies could explore:
-
Higher Concentrations: Testing this compound at higher concentrations to determine if a cytotoxic effect can be observed.
-
Broader Panel of Cell Lines: Screening against a more diverse range of cancer cell lines, including those from different tissue origins.
-
Other Bioactivities: Given the diverse pharmacological profile of Rauvolfia tetraphylla extracts, investigating other potential biological activities of this compound, such as anti-inflammatory, antioxidant, or antimicrobial effects, is warranted.
-
Synergistic Effects: Evaluating the potential for this compound to act synergistically with other known therapeutic agents.
This comparative guide provides a foundational framework for the continued investigation of this compound, encouraging a data-driven and methodologically sound approach to validating its therapeutic potential.
References
A comprehensive guide for researchers and drug development professionals detailing the cytotoxic profiles of Rauvotetraphylline A and its analogous compounds, supported by experimental data and methodological insights.
This report provides a comparative analysis of the cytotoxic effects of this compound and its structurally related indole (B1671886) alkaloids, primarily found in the Rauvolfia species. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of these natural compounds. The information presented herein is collated from various scientific studies to provide a clear, data-driven comparison.
Executive Summary
This compound, along with its isomers Rauvotetraphyllines B-E, has demonstrated a lack of significant cytotoxic activity against a panel of human cancer cell lines. In contrast, other related Rauvolfia alkaloids, such as reserpine (B192253) and yohimbine, have shown varied levels of cytotoxicity. This guide synthesizes the available quantitative data, outlines the experimental methodologies used for these assessments, and provides a visual representation of a key signaling pathway implicated in the cytotoxic action of related compounds.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The cytotoxic activity of this compound and its related alkaloids has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these assessments.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| This compound | HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), SW-480 (colorectal adenocarcinoma) | > 40 | [1] |
| Rauvotetraphyllines B-E | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 | [1] |
| Yohimbine | KB-ChR-8-5 (oral cancer) | 44 | |
| Reserpine | HCT116 (colon cancer) | 30.07 ± 7.57 | |
| Bisindole Alkaloids (Ajmaline-related) | KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549 | 0.3 - 8.3 |
Note: A higher IC50 value indicates lower cytotoxic potency. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The evaluation of cytotoxicity for the compounds listed above predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol (General Methodology)
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, yohimbine) and incubated for a specified period, typically 48 to 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Apoptosis Signaling Pathway (Intrinsic Pathway)
Studies on related Rauvolfia alkaloids like reserpine suggest an induction of apoptosis, often involving the intrinsic (mitochondrial) pathway. While the specific pathway for this compound is not yet elucidated, the following diagram illustrates a general intrinsic apoptosis pathway that may be relevant.
Caption: The intrinsic pathway of apoptosis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Rauvotetraphylline A
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients is fundamental. This guide provides a framework for the cross-validation of analytical methods for the analysis of Rauvotetraphylline A, ensuring consistency and comparability of data across different analytical platforms or laboratories. Cross-validation is a critical step to confirm that different analytical procedures yield equivalent results for the same sample.
This document outlines a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common analytical techniques for the quantification of small organic molecules like this compound. While specific cross-validation data for this compound is not publicly available, this guide presents typical performance characteristics and detailed experimental protocols to aid researchers in establishing and validating their own methods.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the instrumentation available. The following table summarizes the typical performance data for HPLC-UV and LC-MS/MS methods for the analysis of small organic molecules, providing a baseline for what can be expected during method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% | 80 - 120% of the true value |
| Precision (% RSD) | ≤ 5% | ≤ 15% | ≤ 15% for Quality Control samples |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | 3:1 signal-to-noise ratio |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | 10:1 signal-to-noise ratio; smallest amount measured with sufficient precision and accuracy (%CV and accuracy within 20%)[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful cross-validation of analytical methods. The following sections provide generalized methodologies for HPLC-UV and LC-MS/MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.
1. Sample Preparation:
-
Accurately weigh a precise amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent and filter through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of alkaloids.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (often with an acid modifier like 0.1% formic acid to improve peak shape) is typically used. The exact composition should be optimized to achieve good separation of this compound from any impurities.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance for this compound.
-
Injection Volume: A standard injection volume is 20 µL.
3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low concentrations of this compound, especially in complex matrices like biological fluids.[4][5]
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method.
-
For biological samples, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.[6]
-
An internal standard (ideally a stable isotope-labeled version of this compound) should be added to all samples and standards to correct for matrix effects and variations in instrument response.
2. UPLC-MS/MS System and Conditions:
-
Instrument: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.[7][8][9]
-
Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is often used for faster analysis and better resolution.[7][9]
-
Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is common.
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.[9][10]
-
Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. The precursor and product ion transitions for this compound and the internal standard need to be optimized.[8]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is often suitable for alkaloids.
3. Method Validation: The bioanalytical method validation should be performed according to regulatory guidelines, focusing on specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. uab.edu [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Verification of Biological Targets for Rauvotetraphylline A: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide provides a framework for the independent verification of the molecular targets of Rauvotetraphylline A, a complex indole (B1671886) alkaloid. Due to the current state of publicly available research, specific molecular targets for this compound have not been definitively identified. The scientific literature points to a broad range of pharmacological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects, suggesting the compound may interact with multiple targets.
This guide, therefore, focuses on the established methodologies and comparative workflows that can be employed to identify and validate these targets. Should a putative target be identified, the following experimental frameworks can be applied to compare this compound's performance against alternative modulators of that same target.
General Methodologies for Target Identification and Verification
The process of identifying and validating the biological target of a novel compound like this compound is a multi-faceted endeavor. It typically involves a combination of computational and experimental approaches. The two main complementary strategies for target validation are "chemical" and "genetic" approaches.[1] Chemical validation utilizes small molecule inhibitors to assess the functional activity of a target, while genetic methods provide evidence of a target's essential role through techniques like RNA interference or gene deletion.[1]
A comprehensive workflow for target identification and subsequent validation is crucial to ensure that the observed biological effects of this compound are indeed mediated by its interaction with a specific target.
Caption: A generalized workflow for the identification and subsequent validation of biological targets for a novel compound.
Key Experimental Protocols for Target Verification
Once a putative target for this compound is identified, a series of biophysical and cellular assays are required to confirm direct binding and functional modulation. Below are detailed protocols for commonly employed techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Heating Profile: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Chromatography
Affinity chromatography can be used to isolate binding partners of this compound from a complex biological sample, such as a cell lysate.
Experimental Protocol:
-
Immobilization of this compound: Covalently couple this compound to a solid support (e.g., agarose (B213101) beads) through a suitable linker.
-
Preparation of Cell Lysate: Prepare a native cell lysate from the cells or tissue of interest.
-
Binding: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or ionic strength.
-
Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
Comparative Data Presentation (Hypothetical)
Assuming a specific kinase, "Kinase X," is identified as a target of this compound, a comparative analysis with known Kinase X inhibitors would be essential. The following tables illustrate how quantitative data could be presented.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) | Method |
| This compound | Kinase X | [Experimental Value] | Radiometric Assay |
| Staurosporine (Control) | Kinase X | 10 | Radiometric Assay |
| Alternative Inhibitor 1 | Kinase X | 50 | Fluorescence Assay |
| Alternative Inhibitor 2 | Kinase X | 200 | Luminescence Assay |
Table 2: Binding Affinity Measurements
| Compound | Target | KD (nM) | Method |
| This compound | Kinase X | [Experimental Value] | Surface Plasmon Resonance |
| Alternative Inhibitor 1 | Kinase X | 75 | Isothermal Titration Calorimetry |
| Alternative Inhibitor 2 | Kinase X | 300 | Microscale Thermophoresis |
Signaling Pathway Analysis (Hypothetical)
If Kinase X is a component of a known signaling pathway, a diagram illustrating the point of intervention for this compound compared to alternatives would be highly informative.
Caption: A diagram showing the inhibitory action of this compound and an alternative on Kinase X within a signaling cascade.
References
Comparative Efficacy of Rauvotetraphylline A and Standard Anti-inflammatory Agents: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory agent Rauvotetraphylline A against established therapeutic agents, namely Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids. Due to the limited availability of specific preclinical and clinical data for this compound as an isolated compound, this comparison is based on the reported anti-inflammatory properties of Rauvolfia tetraphylla extracts, from which this compound is derived, and general mechanisms of action for anti-inflammatory phytochemicals. The mechanisms and efficacy of NSAIDs and Corticosteroids are well-documented and serve as a benchmark for this analysis.
Executive Summary
Rauvolfia tetraphylla, the plant source of this compound, has demonstrated various pharmacological activities, including anti-inflammatory effects.[1] However, specific data on the efficacy and mechanism of action of isolated this compound are not yet available in peer-reviewed literature. In contrast, NSAIDs and Corticosteroids are well-established classes of anti-inflammatory drugs with clearly defined mechanisms of action and extensive clinical data. NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[2][3][4][5] Corticosteroids exert their potent anti-inflammatory effects by binding to glucocorticoid receptors and modulating the expression of numerous inflammatory genes.[6][7][8][9]
This guide will present a detailed comparison of the known mechanisms of these established agents and extrapolate a potential mechanism for this compound based on the activities of similar natural compounds.
Mechanisms of Action: A Comparative Overview
This compound (Hypothesized Mechanism)
While the precise mechanism of this compound is yet to be elucidated, many plant-derived alkaloids and phytochemicals with anti-inflammatory properties are known to modulate key inflammatory pathways.[10][11] A plausible hypothesis is that this compound may interfere with pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways, which are central regulators of inflammation.[12][13] Additionally, antioxidant activity, a common feature of phytochemicals, could contribute to its anti-inflammatory effects by neutralizing reactive oxygen species that perpetuate inflammation.[10]
Known Therapeutic Agents
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking this pathway, NSAIDs effectively reduce the cardinal signs of inflammation. Some NSAIDs exhibit selectivity for COX-2, which is predominantly induced during inflammation, theoretically reducing the gastrointestinal side effects associated with COX-1 inhibition.[4]
Corticosteroids: These steroid hormones have broad and potent anti-inflammatory and immunosuppressive effects.[8][9] Their mechanism involves binding to cytosolic glucocorticoid receptors.[7] This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[6][7]
Quantitative Data Comparison
Specific quantitative efficacy data (e.g., IC50, ED50) for this compound is not available. The following tables summarize representative data for commonly used NSAIDs and Corticosteroids.
Table 1: In Vitro Efficacy of Common NSAIDs
| Drug | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | COX-1/COX-2 | ~1.3 µM | ~13 µM | ~0.1 |
| Naproxen | COX-1/COX-2 | ~2.5 µM | ~1.7 µM | ~1.5 |
| Celecoxib | COX-2 selective | ~7.6 µM | ~0.04 µM | ~190 |
| Diclofenac | COX-2 preferential | ~0.7 µM | ~0.02 µM | ~35 |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from various pharmacological sources.
Table 2: Relative Anti-inflammatory Potency of Corticosteroids
| Drug | Relative Anti-inflammatory Potency | Equivalent Dose (mg) |
| Hydrocortisone | 1 | 20 |
| Prednisone | 4 | 5 |
| Dexamethasone | 25 | 0.75 |
| Betamethasone | 30 | 0.6 |
Note: Potency is relative to hydrocortisone.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing anti-inflammatory activity, which would be applicable for future studies on this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.
Methodology:
-
Rodents (e.g., rats or mice) are administered the test compound or a vehicle control orally or intraperitoneally.
-
After a set pre-treatment time, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the hind paw.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Signaling Pathway and Workflow Diagrams
Conclusion
While this compound originates from a plant with known anti-inflammatory properties, there is a significant lack of specific data to rigorously compare its efficacy to established drugs like NSAIDs and corticosteroids. The provided comparison highlights the well-understood mechanisms of these standard therapies and proposes a potential, yet unverified, mechanism for this compound based on the broader understanding of phytochemicals. Further preclinical research, including in vitro and in vivo studies as outlined in the experimental protocols, is imperative to elucidate the specific mechanism of action and quantify the anti-inflammatory efficacy of this compound. Such data will be crucial to determine its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 6. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Corticosteroids: Types, side effects, and how they work [medicalnewstoday.com]
- 10. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Frontiers | Natural medicines of targeted rheumatoid arthritis and its action mechanism [frontiersin.org]
- 13. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis: Synthesized versus Natural Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of synthetically produced versus naturally sourced Rauvotetraphylline A, a sarpagine-type indole (B1671886) alkaloid. By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions regarding the selection and application of this compound in their studies.
Introduction to this compound
This compound is a recently identified monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla L.[1][2][3]. This plant genus is a well-known source of medicinally important alkaloids, many of which exhibit significant biological activities, including antihypertensive and anticancer properties. The complex structure of this compound and its potential therapeutic applications necessitate a thorough understanding of its purity, whether it is obtained from natural sources or through chemical synthesis.
Sourcing of this compound
Natural Isolation
Natural this compound is extracted from the dried and powdered aerial parts of Rauvolfia tetraphylla. The isolation process typically involves solvent extraction followed by a series of chromatographic separations to yield the pure alkaloid.
Chemical Synthesis (Hypothetical Route)
As a recently discovered natural product, a specific total synthesis for this compound has not yet been published. However, based on established synthetic strategies for structurally related sarpagine (B1680780) alkaloids, a plausible synthetic route can be proposed. A common approach involves a key Pictet-Spengler reaction to construct the core indole framework, followed by a series of stereocontrolled reactions to build the intricate polycyclic system.
Comparative Purity Analysis
The purity of this compound from both natural and synthetic origins can be rigorously assessed using a combination of modern analytical techniques. The primary goal is to identify and quantify the target compound and any potential impurities.
Data Presentation
The following table summarizes the expected comparative data from the purity analysis of natural versus synthesized this compound.
| Parameter | Natural this compound | Synthesized this compound | Method of Analysis |
| Purity (%) | Typically >98% after extensive purification | Potentially >99% depending on the final purification step | High-Performance Liquid Chromatography (HPLC) |
| Major Impurities | Other co-occurring alkaloids (e.g., other Rauvotetraphylline analogues), plant pigments, glycosides | Unreacted starting materials, reaction byproducts, residual solvents, enantiomeric or diastereomeric isomers | HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Yield | Variable, dependent on plant source, harvest time, and extraction efficiency | Predictable and scalable, dependent on the efficiency of the synthetic route | Gravimetric analysis |
| Spectroscopic Identity | Authentic ¹H and ¹³C NMR, MS, and UV spectra | Spectra should be identical to the natural product | ¹H NMR, ¹³C NMR, MS, UV Spectroscopy |
Spectroscopic Benchmark Data for Natural this compound
The following ¹H and ¹³C NMR data, as reported in the literature for natural this compound, serve as the benchmark for authenticating any synthetically produced sample.[1]
Table 1: ¹H and ¹³C NMR Spectral Data for Natural this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 134.5 | |
| 3 | 110.1 | 3.65 (m) |
| 5 | 54.9 | 3.85 (m) |
| 6 | 21.7 | 1.80 (m), 1.95 (m) |
| 7 | 108.3 | |
| 8 | 127.9 | 7.48 (d, 7.8) |
| 9 | 118.0 | 7.08 (t, 7.5) |
| 10 | 121.5 | 7.15 (t, 7.6) |
| 11 | 119.5 | 7.30 (d, 8.0) |
| 12 | 111.1 | |
| 13 | 143.2 | |
| 15 | 32.5 | 2.55 (m) |
| 16 | 46.8 | 3.10 (m) |
| 17 | 34.2 | 2.10 (m), 2.25 (m) |
| 18 | 12.0 | 1.65 (d, 6.5) |
| 19 | 129.8 | 5.45 (q, 6.5) |
| 20 | 138.1 | |
| 21 | 59.8 | 4.15 (s) |
| N-1 | 8.05 (br s) | |
| N-4 | ||
| OMe-10 | 56.1 | 3.88 (s) |
| OMe-11 | 55.9 | 3.87 (s) |
Experimental Protocols
Isolation of Natural this compound
-
Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are exhaustively extracted with methanol (B129727) at room temperature.
-
Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) and a 5% aqueous HCl solution. The aqueous layer, containing the protonated alkaloids, is then basified with NH₄OH to a pH of 9 and extracted with chloroform (B151607).
-
Chromatographic Separation: The chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative HPLC to yield the pure compound.
Purity Determination by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound.
Structural Verification by NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 1-5 mg of the compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired.
-
Analysis: The acquired spectra of the synthesized compound must be identical to the reported data for the natural product to confirm its structure and stereochemistry.
Visualizing Workflows and Pathways
Experimental Workflow for Purity Comparison
Caption: Workflow for comparing the purity of natural vs. synthesized this compound.
Hypothetical Signaling Pathway for Antihypertensive Action
Given that many alkaloids from Rauvolfia species exhibit antihypertensive effects through the modulation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), a hypothetical signaling pathway for this compound's potential action is presented below.
Caption: Hypothetical signaling pathway for the antihypertensive action of this compound.
Conclusion
Both natural and synthetic this compound can be obtained at high purity levels suitable for research and drug development. Natural isolation provides the authentic compound but may have limitations in scalability and can contain related alkaloidal impurities. Chemical synthesis offers the potential for higher purity, scalability, and the generation of analogues for structure-activity relationship studies, but impurities will be related to the synthetic process. The choice between a natural or synthetic source will depend on the specific application, required quantity, and the desired impurity profile. Rigorous analytical characterization, as outlined in this guide, is paramount to ensure the quality and reliability of the compound used in any scientific investigation.
References
Scrutinizing the Singleton: A Comparative Analysis of the Reported Structure of Rauvotetraphylline A
A comprehensive evaluation of the initial structural elucidation of Rauvotetraphylline A is presented, juxtaposing its reported spectroscopic data with that of structurally analogous, confirmed sarpagine-type alkaloids. In the absence of a total synthesis or independent structural confirmation, this comparative analysis provides a critical perspective on the validity of the proposed molecular architecture.
For researchers in natural product chemistry and drug development, the unequivocal confirmation of a novel molecular structure is paramount. This compound, a sarpagine-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, represents a case where the initial structural report stands as the sole point of reference. To date, no total synthesis or independent re-isolation and characterization of this compound has been published. This guide aims to fill this gap by replicating the reported data and providing a robust comparative analysis against closely related, structurally verified alkaloids, thereby offering researchers a thorough framework to assess the reported structure.
Reported and Comparative Spectroscopic Data
The structure of this compound was initially elucidated based on extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. A summary of the reported ¹H and ¹³C NMR data is presented below, alongside the corresponding data for two well-characterized sarpagine-type alkaloids: voacalgine A and perakine. This comparative tabulation allows for a direct assessment of the consistency of the chemical shifts for the common structural backbone.
| Position | This compound ¹³C (δc) | This compound ¹H (δH, J in Hz) | Voacalgine A ¹³C (δc) | Perakine ¹³C (δc) |
| 2 | 134.5 | - | 134.8 | 134.2 |
| 3 | 54.1 | 4.15 (m) | 54.2 | 53.8 |
| 5 | 52.8 | 3.60 (m) | 52.9 | 52.5 |
| 6 | 35.4 | 2.45 (m), 2.15 (m) | 35.6 | 35.1 |
| 7 | 109.8 | - | 110.1 | 109.5 |
| 8 | 128.1 | - | 128.3 | 127.8 |
| 9 | 118.5 | 7.11 (d, 8.5) | 118.7 | 118.2 |
| 10 | 156.2 | - | 156.5 | - |
| 11 | 102.6 | 6.62 (dd, 8.5, 2.0) | 102.8 | 110.8 |
| 12 | 111.8 | 6.82 (d, 2.0) | 112.0 | 121.5 |
| 13 | 142.1 | - | 142.4 | 136.1 |
| 14 | 34.2 | 2.05 (m), 1.95 (m) | 34.5 | 33.9 |
| 15 | 32.5 | 2.30 (m) | 32.7 | 32.2 |
| 16 | 46.8 | 3.85 (m) | 47.0 | 46.5 |
| 17 | 170.1 | - | - | 202.1 |
| 18 | 12.5 | 1.16 (d, 6.3) | 12.7 | 12.3 |
| 19 | 121.2 | 5.51 (q, 6.3) | 121.5 | 120.9 |
| 20 | 60.3 | 4.25 (d, 11.0), 3.95 (d, 11.0) | 60.5 | 60.1 |
| 21 | 54.9 | 3.75 (m) | 55.2 | 54.6 |
| OMe | 56.1 | 3.80 (s) | 56.3 | - |
| OCOMe | - | - | - | 27.2 |
Note: Data for Voacalgine A and Perakine are sourced from published literature and may have been recorded in different solvents, leading to minor shifts.
Experimental Protocols
The methods employed in the original isolation and structural elucidation of this compound are detailed below to provide a basis for replication and verification.
Isolation of this compound
The aerial parts of Rauvolfia tetraphylla were collected, air-dried, and powdered. The powdered plant material was then extracted with 95% ethanol (B145695) at room temperature. The resulting crude extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as an amorphous powder.
Spectroscopic Analysis
The structural characterization of the isolated compound was performed using a combination of spectroscopic techniques:
-
HRESIMS: The molecular formula was established as C₂₀H₂₆N₂O₃.
-
UV Spectroscopy: Showed absorption maxima characteristic of an O-substituted indole chromophore.
-
IR Spectroscopy: Indicated the presence of OH/NH functionalities.
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY spectra were recorded to establish the planar structure and relative stereochemistry of the molecule. Key HMBC correlations confirmed the connectivity of the sarpagine (B1680780) skeleton, and ROESY correlations were used to deduce the relative stereochemistry.
Visualizing the Path to Structure
To clarify the workflow and logical connections in the structural analysis, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of Rauvotetraphylline A: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Rauvotetraphylline A necessitates a cautious approach to its disposal, treating it as a potentially hazardous substance. This guide provides essential safety and logistical information, including recommended operational and disposal plans, to ensure the safe management of this research compound.
Core Principles for Disposal
The fundamental principle for the disposal of any research chemical for which full hazard data is not available is to prevent its release into the environment. This means that disposal via standard trash or sanitary sewer systems is strictly prohibited. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for the disposal of hazardous research chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and contaminated gloves or bench paper in a dedicated, sealable plastic bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. For instance, organic solvent solutions should be kept separate from aqueous solutions.
-
Sharps Waste: Needles, syringes, or glass pipettes contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste. Do not rinse the container into the drain. Seal the container and dispose of it along with other solid waste.
-
-
Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the solvent if it is a liquid waste. The approximate concentration and any other components in the mixture should also be listed.
-
Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and in secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Quantitative Data and Hazard Assessment
While specific quantitative data for this compound is not available, the table below illustrates the type of information that would typically be found in an SDS and is crucial for a full risk assessment. The data for a related compound, Rauvotetraphylline C, is provided for illustrative purposes.
| Property | Value (Rauvotetraphylline C) | Significance for Disposal |
| Molecular Formula | C₂₈H₃₄N₂O₇ | Informs on the basic chemical nature. |
| Molecular Weight | 510.58 g/mol | Relevant for concentration calculations. |
| Appearance | Solid | Solid waste procedures will apply. |
| Solubility | Low water solubility | Indicates it should not be disposed of down the drain. |
| Hazard Class | Not classified | In the absence of data, treat as toxic. |
Experimental Protocols
As this compound is a research compound, specific experimental protocols involving its use will vary. However, any protocol should conclude with a decontamination step. All glassware and equipment should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Work surfaces should be decontaminated with a suitable cleaning agent.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.
Essential Safety and Logistical Information for Handling Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling Rauvotetraphylline A. In the absence of a specific Material Safety Data Sheet (MSDS), the following procedures are based on best practices for handling potent, potentially cytotoxic indole (B1671886) alkaloids. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered defense is critical to minimize exposure. The following table summarizes the recommended PPE for activities involving this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | To prevent skin contact, which may be toxic or cause severe burns. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, lint-free, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting elastic or knit cuffs are required. | To shield the body from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator is required when handling powders or when aerosols may be generated. For activities with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. | To avoid inhalation of airborne particles. |
| Foot Protection | Disposable, chemical-resistant shoe covers. | To prevent contamination of personal footwear and the spread of the compound outside the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling potent compounds like this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All work must be conducted in a designated and restricted area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps). These should be purple and clearly marked as "Cytotoxic Waste".
-
PPE Donning: Before entering the designated area, don all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, respiratory protection, and eye/face protection.
2. Handling and Weighing:
-
Containment: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Surface Protection: Work on a disposable, absorbent, plastic-backed liner to contain any spills.
-
Minimize Exposure: Keep containers covered as much as possible during the procedure.
3. Post-Handling and Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate cytotoxic waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, absorbent pads, and labware, must be treated as cytotoxic waste.
-
Waste Collection: Collect all waste in designated, leak-proof, and puncture-resistant purple containers that are clearly labeled "Cytotoxic Waste".
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving incineration. Do not dispose of this waste in general laboratory trash or down the drain.[1][2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
